Amino(cyclopropyl)methanol
Description
Structural Classification and Research Context
Amino(cyclopropyl)methanol is an organic compound with the chemical formula C₄H₉NO. nih.gov Structurally, it is classified as a primary amine and a primary alcohol, featuring both an amino (-NH₂) and a hydroxyl (-OH) functional group. The defining feature of this molecule is the cyclopropane (B1198618) ring, a three-membered carbocycle that imparts significant ring strain and unique stereochemical properties. cymitquimica.com
The precise arrangement of the functional groups relative to the cyclopropane ring gives rise to several structural isomers, each with distinct chemical identifiers and research applications. The parent name "this compound" most commonly refers to the structure where the amino and hydroxyl groups are attached to a single carbinol carbon, which is itself bonded to the cyclopropane ring. nih.gov Other key isomers include (1-aminocyclopropyl)methanol, where the amino group and a hydroxymethyl group (-CH₂OH) are attached to the same carbon atom within the cyclopropane ring, and [1-(aminomethyl)cyclopropyl]methanol, where an aminomethyl (-CH₂NH₂) and a hydroxymethyl group are attached to the same ring carbon. cymitquimica.comnih.govcymitquimica.com
Table 1: Physicochemical Properties of this compound Data sourced from PubChem CID 45489680. nih.gov
| Property | Value |
| Molecular Formula | C₄H₉NO |
| Molecular Weight | 87.12 g/mol |
| IUPAC Name | This compound |
| SMILES | C1CC1C(N)O |
| InChIKey | ZVRAHWAZBQUVSP-UHFFFAOYSA-N |
| Topological Polar Surface Area | 46.3 Ų |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
In a research context, these compounds are primarily utilized as synthetic intermediates or building blocks. cymitquimica.com The presence of both nucleophilic (amino) and hydrogen-bonding (hydroxyl and amino) groups allows for a wide range of chemical transformations, such as N-acylation, alkylation, and esterification. cymitquimica.comcymitquimica.com The rigid cyclopropane scaffold is often used by chemists to fix the relative orientation of substituents in space, a critical factor in designing molecules that bind to specific biological targets like enzymes or receptors. cymitquimica.com
Significance in Contemporary Chemical Science
The significance of this compound and its related structures in modern chemistry stems largely from their role as "bioisosteres" and constrained scaffolds in medicinal chemistry. The cyclopropyl (B3062369) group is a common motif in a variety of biologically active molecules. nih.gov Its incorporation into a molecular structure can favorably influence pharmacological properties such as metabolic stability, binding affinity, and cell permeability. cymitquimica.comlifechempharma.com
In contemporary drug discovery, derivatives of this compound are investigated for a range of potential therapeutic applications. For instance, research has explored their use in creating antiviral agents and complex nucleoside analogues. google.com More recently, (2-aminocyclopropyl)phenyl derivatives have been synthesized and evaluated as novel positron emission tomography (PET) imaging agents for probing the activity of enzymes like Lysine-Specific Demethylase 1 (LSD1) in the brain, which is implicated in neurodevelopmental disorders. acs.org
Furthermore, the chirality of substituted this compound isomers makes them valuable in asymmetric synthesis. thieme-connect.com Specific stereoisomers, such as ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol, are employed as chiral building blocks to construct enantiomerically pure complex molecules. bldpharm.com The ability to synthesize specific stereoisomers is critical, as different enantiomers or diastereomers of a chiral molecule often exhibit vastly different biological activities. The synthesis of N-Boc protected versions, like N-Boc-1-amino-cyclopropanemethanol, provides a stable intermediate that allows chemists to perform reactions on the hydroxyl group without affecting the amine, further highlighting the compound's versatility as a synthetic tool. cymitquimica.com
Table 2: Key Isomers of this compound
| Compound Name | CAS Number | Molecular Formula | Structure |
| This compound | Not Available | C₄H₉NO | C1CC1C(N)O |
| (1-Aminocyclopropyl)methanol | 107017-72-1 | C₄H₉NO | C1CC1(CO)N |
| [1-(Aminomethyl)cyclopropyl]methanol | 45434-02-4 | C₅H₁₁NO | C1CC1(CN)CO |
| ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol | 102225-89-8 | C₅H₁₁NO | C1C@H[C@H]1CO |
Historical Perspective of this compound Research
The study of cyclopropane-containing molecules has a rich history, initially focused on understanding the unique bonding and reactivity of the strained three-membered ring. acs.org Early research laid the groundwork for synthetic methods to construct the cyclopropane core. Over time, interest grew in incorporating this motif into more complex functionalized molecules.
The exploration of cyclopropyl-containing amino acids and their derivatives gained significant momentum in the latter half of the 20th century, driven by the discovery of their natural occurrence and diverse biological activities, including roles in plant biochemistry. nih.govd-nb.info By the early 1990s, research had advanced to the synthesis and investigation of complex carbocyclic nucleosides containing cyclopropylamine (B47189) moieties for potential use in medical therapy, such as in the treatment of viral infections. google.com This era marked a shift towards applying the fundamental knowledge of cyclopropane chemistry to solve specific problems in medicinal science.
In the 21st century, research has become increasingly sophisticated. A 2007 review in Chemical Reviews comprehensively covered the synthesis and application of cyclopropyl-group-containing alpha-amino acids, underscoring their established importance. nih.gov Recent studies focus on highly specialized applications, such as the design of enzyme-specific imaging agents and the development of stereoselective biocatalytic systems for producing chiral cyclopropyl-containing compounds. acs.orgmdpi.com This trajectory from fundamental synthetic chemistry to targeted, function-driven molecular design illustrates the enduring and evolving role of this compound and its derivatives in academic research.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H9NO |
|---|---|
Molecular Weight |
87.12 g/mol |
IUPAC Name |
amino(cyclopropyl)methanol |
InChI |
InChI=1S/C4H9NO/c5-4(6)3-1-2-3/h3-4,6H,1-2,5H2 |
InChI Key |
ZVRAHWAZBQUVSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(N)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Foundational Synthetic Routes
The construction of the amino(cyclopropyl)methanol scaffold relies on key chemical transformations, including cyclopropanation reactions and functional group interconversions.
The formation of the three-membered carbocyclic ring is a critical step in the synthesis. Various methods have been developed to achieve this transformation efficiently and stereoselectively.
The Simmons-Smith reaction is a cornerstone of cyclopropane (B1198618) synthesis, involving the reaction of an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. organic-chemistry.orgutoronto.camdpi.com This reaction is a concerted process where the geometry of the starting olefin is preserved in the cyclopropane product. utoronto.ca The mechanism is thought to involve a metal carbenoid rather than a free carbene. organic-chemistry.org
The reaction's utility is enhanced by its stereoselectivity, which can be influenced by the presence of directing groups, such as the hydroxyl group in allylic alcohols. organic-chemistry.orgunl.pt This directing effect, where the active zinc species complexes with the hydroxyl group, leads to the formation of the cyclopropane ring on the same face as the substituent. organic-chemistry.org Variants of the Simmons-Smith reagent, such as those employing trifluoroacetoxy or phosphonyloxy groups on the zinc, have been developed to cyclopropanate alkenes that lack a directing group. organic-chemistry.org
Recent advancements have demonstrated the stereoselective cyclopropanation of enesulfinamides using the Simmons-Smith reaction to produce multisubstituted cyclopropylamine (B47189) derivatives with high stereocontrol. nih.govorganic-chemistry.org By selecting the appropriate stereoisomer of the starting enesulfinamide, it is possible to synthesize specific stereoisomers of the resulting cyclopropylamines. nih.gov
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including precursors to cyclopropanes. wikipedia.org RCM typically employs metal catalysts, such as those developed by Grubbs, to facilitate the intramolecular metathesis of a diene, resulting in the formation of a cycloalkene and a volatile byproduct like ethylene (B1197577). wikipedia.org
In the context of cyclopropane synthesis, RCM can be used to form larger rings that are subsequently contracted or to create unsaturated systems that can be further functionalized. unl.ptias.ac.in For instance, gem-diallyl compounds can undergo RCM to form spirocyclopentenyl derivatives. ias.ac.in A related strategy involves the ring-opening of (halomethyl)cyclopropanes to generate gem-diallyl compounds, which are then subjected to RCM to build spirocyclic systems. ias.ac.in While not a direct method for forming the cyclopropane ring itself, RCM is a key step in multi-step sequences that construct complex molecules incorporating this motif. wikipedia.orgrsc.org
While photochemical [2+2] cycloadditions typically yield four-membered cyclobutane (B1203170) rings, photochemical methods can be adapted to generate the three-membered cyclopropane ring through alternative pathways. acs.orgcsic.es These methods often involve the photochemical generation of highly reactive intermediates like carbenes or their precursors. nih.govrsc.org
Diazo compounds, for example, can be photochemically induced to extrude nitrogen gas, forming a carbene intermediate. rsc.org This carbene can then undergo a [2+1] cycloaddition with an alkene to form a cyclopropane ring. Another photochemical strategy involves the formation of cyclopropenes from vinyldiazo compounds. These strained cyclopropenes are highly reactive and can participate in subsequent cycloaddition reactions. nih.gov For instance, a photochemically generated cyclopropene (B1174273) can react with a nitrile oxide in a [3+2]-cycloaddition to create complex heterocyclic scaffolds containing a cyclopropane ring. nih.gov
More directly related to cyclopropane synthesis, electrochemical methods, which share principles with photoredox catalysis, have been developed for the formal [2+1] cycloaddition of alkenes with diazo compounds. In this process, the anodic oxidation of an alkene generates an electrophilic radical cation, which then reacts with the nucleophilic diazo compound to ultimately form the cyclopropane ring after nitrogen extrusion and reduction. acs.org
A recent and highly efficient method for the synthesis of cyclopropylmethanol (B32771) products involves the manganese-catalyzed cyclopropanation of allylic alcohols. colab.wsnih.govexlibrisgroup.com This reaction utilizes sulfones as carbene alternative precursors and proceeds via a "borrowing hydrogen" strategy under mild conditions. nih.govdhu.edu.cn
The process is notable for its high yields, ranging from 58% to 99%, and for retaining the versatile free alcohol moiety in the final product, which allows for further downstream transformations. nih.govdhu.edu.cn The mechanism is understood to proceed through a sequence of catalytic dehydrogenation of the allylic alcohol, followed by a Michael addition, cyclization, and finally, catalytic hydrogenation to deliver the cyclopropylmethanol product. nih.govdhu.edu.cn This method avoids the need for traditional, often unstable, carbene-based reagents. exlibrisgroup.com
| Aryl Group on Sulfone | Product | Isolated Yield (%) |
|---|---|---|
| Phenyl | 2-Phenylcyclopropyl)methanol | 85 |
| 4-Methylphenyl | (2-(p-Tolyl)cyclopropyl)methanol | 99 |
| 4-Methoxyphenyl | (2-(4-Methoxyphenyl)cyclopropyl)methanol | 91 |
| 4-Chlorophenyl | (2-(4-Chlorophenyl)cyclopropyl)methanol | 81 |
| 4-Bromophenyl | (2-(4-Bromophenyl)cyclopropyl)methanol | 79 |
| 3-Chlorophenyl | (2-(3-Chlorophenyl)cyclopropyl)methanol | 75 |
| 2-Chlorophenyl | (2-(2-Chlorophenyl)cyclopropyl)methanol | 65 |
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is converted into another. sathyabama.ac.in This approach is crucial for installing the amino and methanol (B129727) groups onto a pre-existing cyclopropane core or for manipulating precursor functionalities prior to cyclopropanation. ucl.ac.uk
Common FGI strategies relevant to the synthesis of this compound include:
Reduction of Carbonyls and Nitriles: A cyclopropyl (B3062369) ketone or aldehyde can be reduced to the corresponding methanol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. imperial.ac.uk Similarly, a nitrile group on a cyclopropane ring can be reduced to a primary amine, providing the aminomethyl moiety.
From Carboxylic Acid Derivatives: The amino group can be installed from a cyclopropylcarboxylic acid. The acid can be converted to an acyl azide, which then undergoes a Curtius rearrangement to yield the cyclopropylamine. utoronto.caucl.ac.uk
Substitution Reactions: The hydroxyl group of the methanol can be converted into a better leaving group (e.g., a tosylate or mesylate) and then displaced by an amine or an azide, which is subsequently reduced. ub.edu
Protecting Groups: During multi-step syntheses, it is often necessary to protect reactive functional groups like alcohols and amines to prevent them from interfering with subsequent reactions. sathyabama.ac.inimperial.ac.uk Alcohols can be protected as ethers (e.g., benzyl (B1604629) or silyl (B83357) ethers), and amines can be protected as carbamates (e.g., Boc or Cbz). These protecting groups are then removed at a later stage to reveal the desired functionality. imperial.ac.uk
Functional Group Interconversions
Advanced Stereoselective Synthesis
Controlling the stereochemistry is crucial for the synthesis of specific enantiomers of chiral molecules like this compound. Advanced stereoselective methods, particularly asymmetric catalysis, are employed to achieve high enantiomeric purity.
Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral alcohols and amines. Noyori-type asymmetric hydrogenation, which utilizes chiral ruthenium (Ru) catalysts, is a prominent example of this approach. harvard.eduresearchgate.net These catalysts typically consist of a ruthenium center coordinated to a chiral bisphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand. google.com This catalytic system is highly effective for the hydrogenation of ketones and imines to their corresponding chiral alcohols and amines with high enantioselectivity. harvard.eduacs.org For instance, chiral ruthenium catalysts like Ru-BINAP have been specifically mentioned for the enantioselective synthesis of (1R,2S)-isomers of cyclopropane derivatives with high enantiomeric excess. The reaction proceeds under hydrogen pressure and can achieve high turnover numbers, making it suitable for industrial applications. harvard.edugoogle.com
Table 4: Key Features of Noyori-type Asymmetric Hydrogenation
| Catalyst Component | Function | Reference |
| Ruthenium (Ru) | Transition metal center for catalysis. | harvard.edugoogle.com |
| Chiral Bisphosphine Ligand (e.g., BINAP) | Induces chirality and enhances selectivity. | harvard.edu |
| Chiral Diamine Ligand | Cooperates with the metal and phosphine (B1218219) to create a highly selective catalytic environment. | researchgate.netgoogle.com |
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are instrumental in asymmetric synthesis, guiding the formation of specific stereoisomers. In the context of this compound synthesis, chiral auxiliaries are temporarily incorporated into the substrate to direct the stereochemical outcome of key reactions, such as cyclopropanation. After the desired stereocenter is established, the auxiliary is removed.
One common strategy involves the use of chiral auxiliaries derived from readily available natural products like amino acids. For instance, 1,2-amino alcohols and their heterocyclic derivatives have been employed as effective chiral auxiliaries. researchgate.net These auxiliaries can be attached to a molecule to control the facial selectivity of reactions like cyclopropanation. unl.pt For example, chiral acetals prepared from chiral nonracemic 1,2-ethanediols have been used to direct Diels-Alder and cyclopropanation reactions with a high degree of stereochemical induction. sfu.ca Evans' oxazolidinones are another class of widely used chiral auxiliaries that can enforce a specific configuration during synthesis.
The general workflow for a chiral auxiliary-mediated synthesis of a cyclopropane-containing molecule involves:
Attachment of the chiral auxiliary to the starting material.
Performing the diastereoselective cyclopropanation reaction.
Removal of the chiral auxiliary to yield the enantiomerically enriched product.
Diastereoselective Directed Cyclopropanation of Allylic Alcohols
The hydroxyl group of allylic alcohols can be leveraged to direct the diastereoselectivity of cyclopropanation reactions. nih.gov This directing effect is a powerful tool for controlling the stereochemistry of the resulting cyclopropylmethanol. The reaction often proceeds through a chelation-controlled transition state where the cyclopropanating agent is delivered to one face of the double bond. nih.govresearchgate.net
Several methods have been developed for the cyclopropanation of allylic alcohols:
Simmons-Smith Reaction: This classic method uses a zinc carbenoid, typically formed from diiodomethane and a zinc-copper couple. The hydroxyl group of the allylic alcohol directs the cyclopropanation to occur on the same face, leading to a syn diastereomer. nih.gov
Transition Metal-Catalyzed Cyclopropanation: Catalysts based on rhodium, copper, and palladium are widely used for the decomposition of diazo compounds to generate carbenes for cyclopropanation. nih.govresearchgate.net Rhodium(III)-catalyzed diastereoselective [2+1] annulation of allylic alcohols with N-enoxyphthalimides is a notable example, where the oxyphthalimide handle and the allylic alcohol collectively control the diastereoselectivity. nih.govorganic-chemistry.org
Titanium-Mediated Cyclopropanation: A titanium carbenoid, generated in situ, can be used for the chemo- and stereoselective cyclopropanation of allylic alcohols. rsc.org
The diastereoselectivity of these reactions is often high, providing a reliable route to specific stereoisomers of cyclopropylmethanol derivatives. The resulting products can then be further functionalized to introduce the amino group.
Chiral Controller Application (e.g., N,N,N',N'-tetramethyl-d-tartaric acid diamide (B1670390) butylboronate)
The use of chiral controllers, such as stoichiometric chiral ligands, offers another avenue for achieving enantioselective cyclopropanation. A notable example is the use of a dioxaborolane ligand derived from N,N,N',N'-tetramethyl-d-tartaric acid diamide in the Simmons-Smith cyclopropanation of allylic alcohols. unl.ptscholaris.ca This chiral ligand modifies the reactivity and stereoselectivity of the zinc carbenoid.
The proposed mechanism involves the formation of a boronate ester between the allylic alcohol and the chiral dioxaborolane. This complex then coordinates with the zinc carbenoid, creating a chiral environment that directs the cyclopropanation to one face of the alkene, leading to high enantioselectivity. thieme-connect.de This method has proven effective for a range of allylic alcohols, including those with fluoro-substituents. scholaris.ca
| Chiral Controller/Auxiliary | Reaction Type | Substrate | Key Features |
| N,N,N',N'-Tetraethyl-1,1'-bi-2-naphthol-3,3'-dicarboxamide | Asymmetric Simmons-Smith | E-Allylic Alcohols | High enantioselectivity (>85% ee). oup.com |
| Dioxaborolane from N,N,N',N'-tetramethyl-d-tartaric acid diamide | Enantioselective Simmons-Smith | Allylic Alcohols | Amphoteric, bifunctional auxiliary leading to high enantioselectivities. unl.ptthieme-connect.de |
| Chiral Sultam | Diazomethane-mediated Cyclopropanation | Alkenes | Controls facial selectivity of 1,3-dipolar cycloaddition. unl.pt |
Stereochemical Relay Approaches
Stereochemical relay is a sophisticated strategy where the stereochemistry of one center in a molecule is used to control the formation of subsequent stereocenters, even if they are remote. nih.gov This approach is particularly useful in the synthesis of complex molecules with multiple stereocenters.
In the context of synthesizing this compound derivatives, a stereochemical relay could involve a sequence of reactions where the chirality is transferred through the molecule. For example, a synthesis might begin with a chiral starting material where an existing stereocenter directs the formation of the cyclopropane ring with a specific relative stereochemistry. semanticscholar.org
One documented approach involves an epoxide-opening–ring contraction sequence to form a tetrasubstituted cyclopropylamine. nih.govsemanticscholar.org In this multi-step process, the stereochemistry of a precursor is relayed through several transformations to establish the final configuration of the aminocyclopropane moiety. nih.gov This method highlights the power of intricate synthetic design to achieve complex stereochemical outcomes.
Industrial-Scale Synthesis and Optimization
For the large-scale production of this compound, efficiency, cost-effectiveness, and safety are paramount. Industrial syntheses often favor catalytic processes and continuous flow technologies.
A common industrial route to this compound involves the catalytic hydrogenation of cyclopropanecarbaldehyde. thieme-connect.com This process typically utilizes a heterogeneous catalyst, with Raney Nickel being a frequently employed option due to its high activity and relatively low cost. googleapis.comgoogle.comvulcanchem.com
The reaction involves the reduction of the aldehyde group to a primary alcohol. The conditions for this hydrogenation are generally mild, which is crucial to avoid the ring-opening of the strained cyclopropane ring. google.com The selectivity for the desired cyclopropylmethanol can be very high, often exceeding 95%. google.com
| Catalyst | Feedstock | Conditions | Selectivity |
| Raney Nickel | Cyclopropanecarbaldehyde | H₂ (100 psi), 80°C, 6 h | 92% |
| Raney Nickel | Cyclopropanecarbaldehyde | 25-28°C, 4.72 bar H₂ | - google.com |
| Cobalt or Nickel | Cyclopropanecarboxaldehyde | 20 to 50°C, 2.4 to 5.2 bar | 93-100% google.com |
A significant advantage of this method is that it can tolerate impurities in the cyclopropanecarbaldehyde feedstock, such as crotonaldehyde (B89634), which is a common byproduct of its synthesis. google.com During hydrogenation, crotonaldehyde is reduced to n-butanol, which can be easily separated from the desired cyclopropylmethanol by distillation. google.com
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in safety, efficiency, and scalability over traditional batch processes. researchgate.netrsc.org For reactions involving hazardous reagents or intermediates, such as those in some cyclopropanation methods, flow chemistry provides a safer operating environment by minimizing the volume of reactive species at any given time. researchgate.netrsc.org
Flow reactors offer precise control over reaction parameters like temperature, pressure, and residence time, leading to improved yields and selectivities. nih.gov The high surface-to-volume ratio in microreactors enhances mass and heat transfer, which is particularly beneficial for exothermic or multiphasic reactions. nih.govresearchgate.net
Several cyclopropanation reactions have been successfully adapted to continuous flow systems:
Simmons-Smith Cyclopropanation: A flow process using a packed-bed reactor with a Zn/Cu couple has been developed for the rapid cyclopropanation of various olefins. researchgate.net
Dibromocyclopropanation: The reaction of unsaturated alcohols with bromoform (B151600) under phase-transfer conditions has been efficiently performed in a capillary microreactor. nih.gov
Diazo Compound-Mediated Cyclopropanation: Unstabilized diazo compounds can be generated and used in-situ in a flow system for the cyclopropanation of electron-poor olefins. rsc.org
These flow-based methods demonstrate the potential for the safe and efficient large-scale synthesis of cyclopropane-containing molecules like this compound. acs.org
Optimization of Reaction Conditions for Scalability
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and high yield. While detailed, publicly available, large-scale production data for this compound is limited, the optimization strategy can be inferred from established chemical engineering principles and published scalable syntheses of structurally related cyclopropane derivatives. The primary focus of optimization revolves around key reaction steps, including precursor synthesis and the final amination or reduction stages.
A common and scalable route to this compound involves the reductive amination of cyclopropanecarboxaldehyde. This two-step, one-pot process is often preferred in industrial settings for its efficiency. The optimization of this pathway involves a systematic evaluation of parameters such as catalyst, solvent, temperature, pressure, and reagent stoichiometry.
Catalyst and Solvent Selection
The choice of catalyst and solvent is critical in hydrogenation and reductive amination processes. For the synthesis of the precursor, cyclopropylmethanol, via the hydrogenation of cyclopropanecarboxaldehyde, various catalysts are considered. Raney nickel is a frequently used catalyst in industrial hydrogenations due to its high activity and relatively low cost.
Research into the scalable synthesis of related cyclopropane amino acids highlights the importance of reagent selection for scalability. For instance, in a Hofmann rearrangement step for a cyclopropane amino acid precursor, different oxidizing agents were evaluated. While N-Bromosuccinimide (NBS) was effective at a small scale, its yield dropped significantly upon scale-up. Trichloroisocyanuric acid (TCCA) was identified as a more robust oxidant for larger scales, demonstrating consistent yields. nih.gov This illustrates a key principle in scalability: a reagent's effectiveness can change dramatically with scale, necessitating re-optimization.
Table 1: Comparison of Oxidizing Agents for a Hofmann Rearrangement in a Related Cyclopropane Amino Acid Synthesis nih.gov
| Oxidant | Scale | Isolated Yield | Observations |
| N-Bromosuccinimide (NBS) | 5 mmol | 40% | Significant drop in yield at larger scales. |
| N-Bromosuccinimide (NBS) | 50 mmol | 30% | Exotherms were difficult to control. |
| Phenyliodine bis(trifluoroacetate) (PIFA) | - | Effective | High molecular weight leads to significant waste. |
| Trichloroisocyanuric acid (TCCA) | 75 mmol | 55% | Most effective and scalable oxidant. |
This data is for the synthesis of a related cyclopropane amino acid building block and serves to illustrate the principles of scalability optimization.
Temperature and Pressure Optimization
Reaction temperature and hydrogen pressure are pivotal variables in catalytic hydrogenations. For the hydrogenation of cyclopropanecarboxaldehyde, specific conditions have been outlined in patent literature, suggesting an optimal range for achieving high conversion and selectivity. Generally, lower temperatures are favored to minimize side reactions, though this can decrease the reaction rate. Conversely, higher temperatures increase the rate but may lead to thermal degradation or unwanted byproducts. Pressure is another key parameter; higher hydrogen pressure typically increases the reaction rate and conversion.
The optimization of these parameters is often conducted using Design of Experiments (DoE) methodology to efficiently map the response surface and identify the ideal conditions for maximizing yield and purity while minimizing reaction time and energy consumption. acs.org
Table 2: Conditions for Catalytic Hydrogenation of Cyclopropanecarboxaldehyde
| Parameter | Value | Metric | Result |
| Catalyst | Raney nickel (5 wt%) | Conversion | >95% |
| Hydrogen Pressure | 100 psi | Selectivity | 92% |
| Temperature | 80°C | Purity (post-distillation) | >99% |
| Reaction Time | 6 h | - | - |
This data pertains to the synthesis of the precursor, cyclopropylmethanol.
Workup and Purification Strategies
For a process to be truly scalable, the workup and purification must be efficient and straightforward. Laboratory-scale methods like flash chromatography are generally not viable for large-scale industrial production. Therefore, optimization focuses on developing procedures that allow for isolation of the product through precipitation, crystallization, or distillation.
Chemical Reactivity and Mechanistic Investigations
Transformations of Functional Groups
The presence of both an amino and a hydroxyl group allows for a variety of functional group interconversions.
Oxidation Reactions
The primary alcohol moiety of amino(cyclopropyl)methanol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Common oxidizing agents such as potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) can be employed for these transformations. evitachem.com The oxidation can lead to the formation of cyclopropylaldehyde or cyclopropylcarboxylic acid.
Table 1: Oxidation Reactions of this compound
| Oxidizing Agent | Product |
|---|---|
| Potassium Permanganate (KMnO4) | Cyclopropylcarboxylic acid |
Reduction Reactions
The functional groups of this compound can undergo reduction to form various derivatives. Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) are commonly used for these reductions. evitachem.com For instance, the reduction of a related cyclopropane (B1198618) carboxylic acid with LiAlH4 yields cyclopropyl (B3062369) methanol (B129727). brainly.in While direct reduction of the amino or hydroxyl group in this compound itself is less common, related derivatives can be reduced. For example, a Boc-protected amino group on a cyclopropane ring can be reduced. ijcpa.in
Nucleophilic Substitution of the Hydroxyl Group
The hydroxyl group of this compound can be converted into a better leaving group and subsequently substituted by a nucleophile. Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are effective for this transformation, leading to the formation of the corresponding cyclopropyl halides. This allows for the introduction of a variety of other functional groups.
Condensation Reactions of Amino Groups
The primary amino group in this compound is nucleophilic and can participate in condensation reactions with carbonyl compounds. cymitquimica.com This reaction typically involves the formation of an imine (Schiff base) intermediate, which can then be stable or undergo further reactions, such as cyclization to form heterocyclic structures. libretexts.org The aminomethyl group can act as a nucleophile in reactions with electrophiles. smolecule.com
Cyclopropane Ring Reactivity
The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions.
Ring-Opening Reactions Under Acidic and Basic Conditions
The cyclopropane ring in derivatives of this compound can be opened under both acidic and basic conditions.
Acidic Conditions: Under acidic conditions, protonation can facilitate nucleophilic attack, leading to the cleavage of the cyclopropane ring. Lewis acids can also be used to activate the ring for opening. uni-regensburg.de The rate of acid-catalyzed ring-opening can be influenced by the acidity of the medium. uoguelph.ca In some cases, acid-catalyzed reactions may lead to cleavage of other bonds in the molecule without affecting the cyclopropane ring. nih.gov
Basic Conditions: Strong bases can also induce ring-opening, often through an SN2-type mechanism. However, in some instances, the cyclopropane ring can be stable to basic conditions while other reactions occur. uoguelph.ca The stability of the cyclopropane ring can be a critical factor in synthesis, sometimes necessitating low temperatures to prevent unwanted ring-opening. vulcanchem.com
Elucidation of Reaction Mechanisms
Cyclopropyl-substituted nitrenium ions are key reactive intermediates formed during the oxidation of cyclopropylamines. chemrxiv.org Their behavior has been investigated through both computational (DFT) and experimental studies, often by generating them via photolysis of N-aminopyridinium ion precursors. chemrxiv.orgacs.orgchemrxiv.orgnih.gov These nitrenium ions decay through several competing pathways, primarily ring expansion and ethylene (B1197577) elimination. chemrxiv.orgacs.org
For the relatively stable N-biphenyl-N-cyclopropyl nitrenium ion, the decay products are a mixture resulting from both cyclopropyl ring expansion to form an N-biphenylazetium ion and a cheletropic elimination of ethylene to yield a biphenylisonitrilium ion. chemrxiv.orgacs.orgchemrxiv.org In contrast, the less stable N-benzyl-N-cyclopropyl nitrenium ion exclusively eliminates ethylene to form benzylisonitrile and ethylene; no ring-expanded products are detected. chemrxiv.orgnih.govresearcher.life These findings indicate that the stability of the nitrenium ion, governed by the N-substituents, is a critical factor in determining the reaction pathway. chemrxiv.orgnih.gov
Table 1: Calculated and Observed Decay Pathways of Cyclopropyl-Substituted Nitrenium Ions
| Nitrenium Ion Species | Pathway | Calculated Barrier (kcal/mol) | Observed Products | Reference |
|---|---|---|---|---|
| N-biphenyl-N-cyclopropyl nitrenium ion | Ring Expansion | +14.2 | N-biphenylazetium ion | chemrxiv.orgacs.org |
| Ethylene Elimination | +18.3 | Biphenylisonitrilium ion | chemrxiv.orgacs.org | |
| Methanol Addition | <4 | N-3-methoxypropyl-N-biphenyl iminium ion | chemrxiv.org | |
| N-benzyl-N-cyclopropyl nitrenium ion | Ethylene Elimination | - | Benzylisonitrile, Ethylene | chemrxiv.orgnih.gov |
Enzymes have evolved to perform specific and often challenging chemical transformations, including the opening of cyclopropane rings. nih.gov A prominent example is 1-aminocyclopropane-1-carboxylate (ACC) deaminase, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that converts ACC into α-ketobutyrate and ammonia. ebi.ac.uknih.gov This reaction is significant in plant biology as ACC is the precursor to the plant hormone ethylene. nih.govebi.ac.uk
The mechanism of ACC deaminase is unique among PLP-dependent enzymes because the substrate lacks an α-hydrogen, preventing the typical formation of an α-carbanionic intermediate. ebi.ac.ukrcsb.org Instead, the mechanism involves a nucleophilic attack on the cyclopropane ring. rcsb.org Structural and mutagenesis studies have provided insight into the key steps: nih.govrcsb.org
Schiff Base Formation: The substrate (ACC) forms an external aldimine with the PLP cofactor. ebi.ac.uknih.gov
Nucleophilic Attack: A key active site residue, such as a tyrosine, acts as a nucleophile, attacking a β-methylene carbon of the cyclopropane ring. ebi.ac.ukrcsb.org This initiates the ring-opening.
Proton Abstraction & Rearrangement: Another nearby basic residue abstracts a proton, facilitating the cleavage and leading to the formation of a quinonoid intermediate. ebi.ac.uk
Hydrolysis: Subsequent electronic rearrangement and hydrolysis release the final products, α-ketobutyrate and ammonia, and regenerate the enzyme's active site. ebi.ac.uk
The catalytic Lys51 residue may play a novel role in abstracting a methylene (B1212753) proton from the substrate, aided by the substrate's carboxylate group and the PLP coenzyme. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| trans-2-Phenylcyclopropylamine hydrochloride |
| Trifluoromethanesulfonic acid |
| N-Iodosuccinimide (NIS) |
| TMSCN (Trimethylsilyl cyanide) |
| N-biphenyl-N-cyclopropyl nitrenium ion |
| Methanol |
| N-3-methoxypropyl-N-biphenyl iminium ion |
| N-benzyl-N-cyclopropyl nitrenium ion |
| Benzylisonitrile |
| Ethylene |
| N-biphenylazetium ion |
| Biphenylisonitrilium ion |
| 1-aminocyclopropane-1-carboxylate (ACC) |
| Pyridoxal 5'-phosphate (PLP) |
| α-ketobutyrate |
| Ammonia |
| Lysine |
Mechanism of Cobalt-Catalyzed Carbonylation-Amidocarbonylation
The synthesis of α-amino acids containing a cyclopropane ring can be achieved from cyclopropanemethanols through a cobalt-catalyzed carbonylation-amidocarbonylation process. oup.comoup.com This reaction is significant as direct amidocarbonylation of cyclopropanecarbaldehyde often results in a complex mixture of products due to the reactivity of the cyclopropane ring adjacent to the formyl group. oup.com The use of cyclopropanemethanol as a starting material circumvents this issue.
The proposed mechanism involves the in situ formation of an aldehyde from the alcohol via a cobalt-catalyzed hydrocarbonylation, which is then followed by amidocarbonylation. oup.comoup.com The stability of the intermediate carbocation, or the alkylcobalt tetracarbonyl species, is crucial for the selective generation of the desired aldehyde, which is then efficiently incorporated into the subsequent amidocarbonylation step. oup.com
For instance, the reaction of α-methylcyclopropanemethanol successfully yields threo- and erythro-2-acetamido-3-cyclopropylbutyric acid. oup.com This is attributed to the formation of the 1-cyclopropylethyl cation, which is stabilized by the hyperconjugation of both the cyclopropyl and methyl groups. oup.com
A general cobalt-catalyzed aminocarbonylation of unactivated alkyl electrophiles, which provides insight into the C-N bond formation step, involves an outer-sphere amine substitution mechanism. szpu.edu.cn The catalytic cycle is understood to proceed through the following key steps:
Oxidative Addition: The active Co(I) catalyst reacts with the alkyl substrate. szpu.edu.cn
Carbonyl Migratory Insertion: A carbonyl ligand inserts into the Co-C(alkyl) bond to form a Co(I) acyl complex. szpu.edu.cn
Amide Formation: The amine attacks the acylcobalt species to form the amide product and regenerate the catalyst. szpu.edu.cnresearchgate.net
Visible light has also been shown to promote the cobalt-catalyzed aminocarbonylation of (hetero)aryl halides, suggesting the potential for milder reaction conditions. researchgate.netnih.govrsc.org
Table 1: Products of Cobalt-Catalyzed Carbonylation-Amidocarbonylation of Cyclopropanemethanols
| Starting Material | Product(s) | Yield | Reference |
| Cyclopropanemethanol | N-acetyl-3-cyclopropylalanine, N-acetylnorleucine, N-acetylisoleucine | 1:1.5:1 ratio | oup.com |
| α-Methylcyclopropanemethanol | threo- and erythro-2-acetamido-3-cyclopropylbutyric acid | 73% | oup.com |
Electro-Induced Hofmann Rearrangement Mechanisms
A practical method for the synthesis of cyclopropylamines from their corresponding amides is the electro-induced Hofmann rearrangement. researcher.liferesearchgate.net This electrochemical approach offers a complementary alternative to traditional methods. researcher.liferesearchgate.net The reaction is typically carried out in an undivided cell under galvanostatic conditions. researcher.life
The classic Hofmann rearrangement converts amides into primary amines with one fewer carbon atom using reagents like bromine and a strong base. mychemblog.com The mechanism involves the formation of an N-haloamide intermediate, which then rearranges to an isocyanate. mychemblog.com Subsequent hydrolysis of the isocyanate yields the primary amine. mychemblog.com
In the electro-induced version, the reaction proceeds under neutral and mild conditions, which allows for the presence of various functional groups that might not be stable under the harsh conditions of the classic rearrangement. researchgate.net The electrochemical method often provides reliable yields of the desired carbamates or amines. researchgate.net The use of potassium bromide as a mediator has been shown to be effective, playing a catalytic role in the reaction. researchgate.net
The electro-induced Hofmann rearrangement of cyclopropyl amides has been successfully demonstrated, yielding a range of cyclopropylamines. researcher.life This method has been shown to be compatible with various functional groups. researchgate.net For example, an epoxy functional group in the amide can remain intact during the electrolysis. researchgate.net
Table 2: Examples of Electro-Induced Hofmann Rearrangement of Cyclopropyl Amides
| Substrate (Cyclopropyl Amide) | Product (Cyclopropylamine) | Yield | Reference |
| Cyclopropanecarboxamide | Cyclopropylamine (B47189) | Not specified | researcher.liferesearchgate.net |
| Various substituted cyclopropyl amides | Corresponding cyclopropylamines | 23% to 94% (17 examples) | researcher.liferesearchgate.net |
Transesterification Pathways in Derivative Synthesis
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either acids or bases and is a fundamental method for synthesizing ester derivatives. masterorganicchemistry.com
Base-Catalyzed Transesterification: Under basic conditions, the mechanism is a two-step addition-elimination process. An alkoxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. masterorganicchemistry.comaocs.org This intermediate then collapses, eliminating the original alkoxy group to form the new ester. masterorganicchemistry.com Sodium or potassium methoxide (B1231860) in anhydrous methanol are commonly used catalysts. aocs.org
Acid-Catalyzed Transesterification: In an acidic environment, the carbonyl oxygen of the ester is first protonated, which activates the carbonyl group towards nucleophilic attack by an alcohol. masterorganicchemistry.com The subsequent steps involve proton transfers and the elimination of the original alcohol to yield the new ester. masterorganicchemistry.com Common acidic catalysts include hydrogen chloride in methanol or boron trifluoride. aocs.org
In the context of this compound derivatives, which may contain both amino and hydroxyl functionalities, the reaction pathways can be more complex. For instance, in the amidation of unactivated esters with amino alcohol derivatives, a proposed mechanism involves an initial transesterification between the ester and the amino alcohol. acs.org This is followed by an intramolecular O-to-N acyl transfer to form the final amide product. acs.org The presence of the hydroxyl group on the amine nucleophile has been found to be crucial for the success of this type of reaction. acs.org
The choice of catalyst and reaction conditions is important to control the chemoselectivity, especially when other functional groups are present. google.com For example, certain catalysts might be hampered by the presence of amines or additional hydroxyl groups. google.com
Table 3: Key Mechanistic Steps in Transesterification
| Condition | Key Steps | Intermediate | Reference |
| Basic | 1. Nucleophilic addition of alkoxide. 2. Elimination of leaving alkoxy group. | Tetrahedral intermediate | masterorganicchemistry.comaocs.org |
| Acidic | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by alcohol. 3. Proton transfers and elimination of original alcohol. | Protonated tetrahedral intermediate | masterorganicchemistry.com |
| With Amino Alcohols | 1. Initial transesterification. 2. Intramolecular O-to-N acyl transfer. | Ester intermediate | acs.org |
Stereochemistry and Conformational Studies
Isomerism and Chiral Recognition
Isomerism in Amino(cyclopropyl)methanol is centered around its chiral nature. The spatial orientation of the functional groups around the chiral carbon dictates its interaction with plane-polarized light and its binding affinity with other chiral molecules.
Cis/trans isomerism, or geometric isomerism, typically arises in molecules with restricted rotation, such as those containing double bonds or ring structures where substituents are located on different atoms of the rigid structure. In the case of this compound, the amino and hydroxyl groups are attached to the same exocyclic carbon atom. Therefore, cis/trans isomerism concerning the relationship between these two groups across the cyclopropyl (B3062369) ring is not applicable.
However, geometric isomerism is a possibility in derivatives where the cyclopropyl ring itself is further substituted. Patents related to complex molecules incorporating the this compound moiety acknowledge that when a fully or partially saturated ring system is present, geometric isomers may be formed, and these isomers fall within the scope of the inventions. google.com The primary form of stereoisomerism for the parent this compound molecule is enantiomerism, arising from the single chiral center.
The two enantiomers of a chiral molecule, like this compound, can exhibit profoundly different activities in a biological system. This enantiomeric recognition is due to the chiral nature of biological receptors, enzymes, and other macromolecules. The interaction between a small chiral molecule and a biological receptor is often described by a three-point interaction model, where a specific spatial arrangement of at least three functional groups is necessary for effective binding.
While specific studies on the biological recognition of individual this compound enantiomers are not detailed in the provided search results, its incorporation into complex antibacterial and therapeutic compounds underscores the importance of stereochemistry. justia.comgoogle.comgoogle.com Aminoglycoside antibiotics, for instance, exert their effects by binding to specific RNA sites in the bacterial ribosome. justia.comgoogle.com The precise three-dimensional structure of a drug is critical for such specific interactions, implying that the stereochemistry of building blocks like this compound is a crucial factor for the biological activity of the final product.
Chiral Resolution Techniques
The separation of the racemic mixture of this compound into its constituent enantiomers is a critical step for its use in stereospecific applications. Standard resolution techniques are frequently cited in patents that utilize this compound. justia.comgoogle.com
One of the most established methods for resolving a racemic amine is through the formation of diastereomeric salts. This process involves reacting the racemic base with a single enantiomer of a chiral acid, known as a resolving agent. The resulting salts, being diastereomers, have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. googleapis.com
Chiral acids like tartaric acid, mandelic acid, and camphorsulfonic acid are commonly employed for this purpose. googleapis.comgoogle.com The separated diastereomeric salt can then be treated with a base to liberate the desired, optically pure enantiomer of the amine.
Table 1: Principle of Diastereomeric Salt Formation
| Step | Process | Components Involved | Outcome |
|---|---|---|---|
| 1 | Salt Formation | Racemic this compound [(R)-amine + (S)-amine] + Chiral Acid [(+)-acid] | Mixture of Diastereomeric Salts [(R)-amine·(+)-acid] and [(S)-amine·(+)-acid] |
| 2 | Separation | Mixture of Diastereomeric Salts | Different solubilities allow for separation via fractional crystallization. |
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. justia.comgoogle.com This method relies on the differential, transient formation of diastereomeric complexes between the enantiomers in the mobile phase and the chiral selector immobilized on the stationary phase. This difference in interaction strength leads to different retention times, allowing for their separation.
While specific HPLC methods for this compound were not found, the general approach is well-documented for chiral amines and alcohols. CSPs based on polysaccharides, proteins, or synthetic chiral polymers are commonly used. The choice of the CSP and the mobile phase composition are critical for achieving optimal resolution.
Table 2: Hypothetical Chiral HPLC Parameters for this compound Resolution
| Parameter | Description |
|---|---|
| Column | Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak®) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), often with an amine additive (e.g., diethylamine) to improve peak shape. |
| Detection | UV Detector |
| Hypothetical Outcome | Baseline separation of two peaks corresponding to the (R)- and (S)-enantiomers with distinct retention times. |
Stereochemical Control in De Novo Synthesis
Achieving stereochemical control during the initial synthesis (de novo synthesis) is often more efficient than resolving a racemic mixture. This can be accomplished through asymmetric synthesis or by using chiral starting materials. google.comgoogle.com
Patents describe that if a specific stereoisomer of a final compound is desired, it is advantageously prepared using stereoselective methods employing chiral pure starting materials. google.com A common strategy for synthesizing chiral amino alcohols is to start with a corresponding chiral amino acid. For instance, N-Boc-1-amino-cyclopropane carboxylic acid could serve as a chiral precursor. justia.com The carboxylic acid group can be reduced to a primary alcohol while preserving the stereochemistry at the adjacent carbon, yielding the desired enantiomer of N-Boc-protected this compound. justia.comepo.org Asymmetric synthesis, which uses chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other, represents another key strategy for producing enantiomerically pure this compound. google.com
Control through Chiral Catalysis
The synthesis of specific enantiomers of this compound and its derivatives is heavily reliant on asymmetric catalysis, where chiral catalysts guide the reaction to favor the formation of one enantiomer over the other. rsc.org Chiral ligands and catalysts play a pivotal role in establishing the desired stereochemistry. rsc.org Enantiopure vicinal amino alcohols are valuable as chiral ligands themselves in other asymmetric syntheses. rsc.org
One notable approach involves the use of chiral dirhodium catalysts in cyclopropanation reactions. organic-chemistry.org For instance, the asymmetric synthesis of amino cyclopropane (B1198618) derivatives has been achieved with moderate success using chiral dirhodium catalysts like Rh₂(TBSP)₄, which can induce enantioselectivity. organic-chemistry.org Research in the broader field of vicinal amino alcohol synthesis has developed a multitude of efficient strategies, including asymmetric hydrogenation and nucleophilic addition, to control stereochemistry. rsc.org A multi-catalytic approach combining an iridium photocatalyst and a chiral copper catalyst has been used for the enantioselective C-H amination of alcohols to produce chiral β-amino alcohols. nih.gov In this system, the chiral catalyst is responsible for mediating a regio- and enantioselective hydrogen-atom transfer (HAT), which ultimately determines the stereochemistry of the final product. nih.gov
| Catalyst System | Reaction Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Rh₂(TBSP)₄ | Asymmetric Cyclopropanation | 55% | organic-chemistry.org |
| Chiral Amino Alcohol-derived Catalysts | Various Asymmetric Reactions | High e.e.'s reported | polyu.edu.hk |
| Iridium Photocatalyst + Chiral Copper Catalyst | Radical C–H Amination | Up to 98% | nih.gov |
Diastereoselective Synthesis Strategies
When multiple stereocenters are present, controlling the relative stereochemistry (diastereoselectivity) is as crucial as controlling the absolute stereochemistry (enantioselectivity). For cyclopropane derivatives, this often involves controlling the cis/trans relationship between substituents on the ring.
A highly effective method for achieving diastereoselectivity in the synthesis of related cyclopropane structures is the rhodium-catalyzed decomposition of diazoacetates in the presence of an olefin. organic-chemistry.org This reaction is notably efficient and demonstrates exceptional trans-selectivity, often achieving a diastereomeric ratio greater than 98:2. organic-chemistry.org The reaction proceeds effectively at room temperature using a catalyst such as Rh₂(OAc)₄. organic-chemistry.org Another strategy involves the formal cyclopropylation of imines with cyclopropanols, which can create cyclopropane-embedded γ-amino alcohols with excellent diastereocontrol over three contiguous stereocenters. researchgate.net Furthermore, the choice of conditions can dictate the isomeric outcome; thermal 1,3-dipolar cycloaddition reactions can favor the formation of E isomers, while using certain iron-based catalysts can predominantly yield the Z isomers. researchgate.net
| Method | Catalyst/Condition | Key Outcome | Reference |
|---|---|---|---|
| Rhodium-catalyzed Cyclopropanation | Rh₂(OAc)₄ | High trans-selectivity (>98:2 dr) | organic-chemistry.org |
| Formal Cyclopropylation of Imines | Zinc-mediated with NHC ligands | Excellent control over 3 stereocenters | researchgate.net |
| 1,3-Dipolar Cycloaddition | Thermal | Good E selectivity | researchgate.net |
| 1,3-Dipolar Cycloaddition | meso-tetraphenylporphyrin iron chloride | Predominantly Z isomers | researchgate.net |
Conformational Analysis
The three-dimensional shape of this compound is not static but is defined by a set of preferred conformations. These are determined by the inherent structural constraints of the molecule.
Influence of Cyclopropyl Ring Rigidity on Molecular Conformation
The profound impact of the cyclopropyl ring's configuration on molecular shape and function is evident in studies of cyclopropyl-epothilones, where two variants differing only in the stereochemistry at the cyclopropane ring showed substantial differences in biological activity. nih.gov The analogue with a configuration corresponding to the natural epoxide of the parent compound was significantly more potent, indicating that the cyclopropane moiety's orientation dictates a specific and functionally critical molecular conformation. nih.gov This illustrates that the rigidity of the cyclopropyl group is a primary determinant of the molecule's three-dimensional structure.
Intramolecular Hydrogen Bonding Effects on Conformation
The presence of both a hydroxyl (-OH) group (a hydrogen bond donor) and an amino (-NH₂) group (a hydrogen bond donor and acceptor) in this compound allows for the formation of an intramolecular hydrogen bond. masterorganicchemistry.com This non-covalent interaction, where the hydroxyl proton interacts with the lone pair of electrons on the nitrogen atom, can play a significant role in stabilizing a specific molecular conformation. rsc.orgumn.edu
Studies on analogous small molecules, such as 3-aminopropanol, have confirmed through microwave spectroscopy that the molecular conformation is stabilized by an intramolecular hydrogen bond between the alcohol proton and the amino nitrogen. umn.edu This type of bonding can lead to the formation of a stable, pseudo-cyclic structure. In more complex molecules like amino acids, intramolecular hydrogen bonds can significantly increase the population of a specific conformer, particularly in non-polar environments. nih.gov For instance, in the amino acid N-acetylproline, the formation of an intramolecular hydrogen bond in a weakly hydrogen-bond accepting solvent stabilizes the anti-conformer, raising its abundance from ~20% (in water) to ~60%. nih.gov The presence of a strong intramolecular hydrogen bond can also reduce the tendency for intermolecular association, meaning the molecule is more likely to exist as a monomer in concentrated solutions. rsc.org
| Molecule | Solvent | Conformer | Abundance | Key Factor | Reference |
|---|---|---|---|---|---|
| N-acetylproline | Water/DMSO | anti- | ~20% | Solvation with polar solvent | nih.gov |
| N-acetylproline | Acetonitrile | anti- | ~60% | Intramolecular H-bond formation | nih.gov |
Computational Chemistry and Theoretical Modeling
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of Amino(cyclopropyl)methanol in a condensed phase, such as in a solvent, and to investigate intermolecular interactions and aggregation.
MD simulations can be used to model this compound in a solvent box, typically water, to study its solvation behavior. The interactions between the solute and solvent molecules are described by a force field. The amino and hydroxyl groups of this compound are capable of forming hydrogen bonds with water molecules, both as hydrogen bond donors and acceptors.
By analyzing the trajectories from an MD simulation, radial distribution functions (RDFs) can be calculated. The RDF, g(r), for a pair of atoms (e.g., the oxygen of the hydroxyl group and the oxygen of water) describes the probability of finding a water oxygen atom at a certain distance from the solute's oxygen atom. The position of the first peak in the RDF gives the average distance of the first solvation shell. Integration of the RDF up to its first minimum provides the coordination number, which is the average number of solvent molecules in the first solvation shell.
Based on studies of similar small polar molecules like ethanolamine in aqueous solution, it is expected that this compound will be well-solvated by water. The amino and hydroxyl groups will be the primary sites for hydrogen bonding with the surrounding water molecules. The cyclopropyl (B3062369) group, being nonpolar, will have weaker interactions with water, primarily of the van der Waals type.
MD simulations can also be employed to investigate the tendency of this compound molecules to self-aggregate in solution. By simulating a system with multiple solute molecules, one can observe whether they tend to form clusters or remain as isolated, solvated molecules.
For a small, polar molecule like this compound, it is anticipated that in aqueous solution, solute-solvent interactions (hydrogen bonding with water) will be more favorable than solute-solute interactions. Therefore, significant aggregation is not expected. The molecules are likely to be individually solvated by water molecules. However, at very high concentrations or in non-polar solvents, some degree of self-association through hydrogen bonding between the amino and hydroxyl groups of different molecules might occur. The analysis of the simulation trajectory would involve monitoring the distances between solute molecules and calculating cluster size distributions over time to quantify any aggregation behavior.
Reaction Pathway and Mechanism Prediction
Computational methods are instrumental in elucidating the potential chemical transformations of this compound by mapping out reaction pathways and predicting their feasibility.
Barrier Energy Calculations for Chemical Transformations
The prediction of reaction rates and the determination of the most likely reaction pathways are heavily reliant on the calculation of activation energies, or energy barriers. For molecules containing a cyclopropyl group, a common and significant transformation is the ring-opening reaction, driven by the release of inherent ring strain.
Computational studies on related systems, such as the cyclopropylaminium radical cation, provide insights into the energetics of such processes. Density Functional Theory (DFT) calculations have been employed to determine the energy barrier for the ring-opening of this radical cation. These studies indicate that the presence of the amino group can significantly influence the stability of the cyclopropyl ring and the energy required for its cleavage. For instance, detailed molecular orbital calculations on the cyclopropylaminium radical cation have shown that it has no barrier for ring-opening, unlike the cyclopropylcarbinyl radical which has a calculated energy barrier of 9.70 kcal/mol at the CCSD(T) level of theory researchgate.net.
Similarly, DFT studies on the ring-opening of cyclopropyl ketones, catalyzed by phosphines, have mapped out the potential energy surface, identifying the transition states and calculating the associated energy barriers for various mechanistic pathways. These studies reveal that the reaction proceeds through several steps, including nucleophilic attack to open the three-membered ring, followed by subsequent intramolecular reactions rsc.org. While these studies are not on this compound itself, they demonstrate the utility of computational methods in quantifying the energy barriers for transformations involving the cyclopropyl moiety. The presence of both an amino and a hydroxyl group in this compound would be expected to influence the barrier heights of potential reactions, such as nucleophilic substitution or elimination, and DFT calculations would be essential in predicting the most favorable pathways.
The table below summarizes representative calculated energy barriers for ring-opening reactions in related cyclopropyl systems.
| Reactant | Transformation | Computational Method | Calculated Activation Energy (Ea) in kcal/mol |
| Cyclopropylcarbinyl radical | Ring-opening | CCSD(T)//QCISD/cc-pVDZ | 9.70 researchgate.net |
| Cyclopropoxy radical | Ring-opening | CCSD(T) | 0.64 researchgate.net |
| Cyclopropylaminium radical cation | Ring-opening | CCSD(T) | No barrier researchgate.net |
Computational Studies of Nitrenium Ion Reactivity
The amino group in this compound can, under oxidative conditions, lead to the formation of a highly reactive nitrenium ion intermediate. The presence of the adjacent cyclopropyl group dramatically influences the reactivity of this intermediate. Computational studies on cyclopropyl-substituted nitrenium ions have revealed a rich and complex landscape of potential reactions, including rearrangement, elimination, and ring-opening.
DFT calculations have been instrumental in predicting the product distributions from these reactive intermediates. For example, studies on N-aryl-N-cyclopropyl nitrenium ions have shown that these species can undergo cyclopropyl ring expansion to form azetium ions, ethylene (B1197577) elimination to yield isonitrilium ions, and, in the presence of nucleophiles like methanol (B129727), ring-opening to form N-3-methoxypropyl iminium ions. The computational models can accurately forecast the branching ratios between these different pathways, which are often sensitive to the electronic nature of the substituents on the nitrogen atom.
In the case of an N-alkyl-N-cyclopropyl nitrenium ion, where the positive charge on the nitrogen is less stabilized by aromatic conjugation, computational studies predict that the elimination of ethylene to form an isonitrile is the dominant reaction pathway. This is a consequence of the high energy of the nitrenium ion, which readily undergoes fragmentation. These theoretical findings are generally in good agreement with experimental results obtained from the photolysis of N-aminopyridinium salt precursors, which cleanly generate the corresponding nitrenium ions. The insights from these computational studies are crucial for understanding the potential metabolic fate of cyclopropylamine-containing compounds and for designing synthetic transformations that proceed via nitrenium ion intermediates.
Mechanistic Insights from Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool within computational chemistry that simplifies the prediction of reaction outcomes by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. For this compound, FMO analysis can provide valuable mechanistic insights into its reactivity.
The HOMO of this compound is expected to be localized on the nitrogen and oxygen atoms due to the presence of lone pairs of electrons, making these sites nucleophilic. The energy of the HOMO is a key determinant of the molecule's ability to donate electrons. In a reaction with an electrophile, the interaction between the HOMO of this compound and the LUMO of the electrophile will govern the initial stages of the reaction. The shape and nodal properties of these orbitals will determine the regioselectivity and stereoselectivity of the attack.
Conversely, the LUMO of this compound would be associated with the antibonding orbitals of the C-N and C-O bonds. In a reaction with a nucleophile, the interaction between the LUMO of this compound and the HOMO of the nucleophile would be paramount. For instance, in a substitution reaction where the hydroxyl group acts as a leaving group (potentially after protonation), the LUMO would be localized on the carbon atom bonded to the oxygen, making it the site of nucleophilic attack.
FMO analysis is also crucial for understanding pericyclic reactions, such as cycloadditions or electrocyclic ring-openings. While less common for a saturated system like this compound, if it were to be transformed into a derivative with unsaturation, FMO theory would be essential for predicting the feasibility and stereochemical outcome of such reactions based on the symmetry of the frontier orbitals. The energy gap between the HOMO and LUMO also provides an indication of the kinetic stability of the molecule; a larger gap generally implies higher stability.
Intermolecular Interactions Modeling
The way this compound interacts with other molecules, including biological macromolecules, is governed by a variety of non-covalent forces. Computational modeling is essential for characterizing these interactions and predicting the molecule's behavior in different environments.
Molecular Docking Studies with Biological Targets
Cyclopropylamine (B47189) derivatives have been investigated as inhibitors for a range of biological targets. For example, they are found in compounds designed as inhibitors of Lysine Specific Demethylase 1 (LSD1), an important target in cancer therapy. Molecular docking studies of these inhibitors reveal that the cyclopropyl group can fit into hydrophobic pockets of the enzyme's active site, while the amine functionality often forms crucial hydrogen bonds or salt bridges with acidic residues.
Based on these analogous studies, it can be inferred that this compound, as a small molecule, could potentially bind to a variety of biological targets where a combination of hydrogen bonding (from the amino and hydroxyl groups) and hydrophobic interactions (from the cyclopropyl ring) are important for recognition.
The following table presents a summary of molecular docking studies on compounds containing a cyclopropylamine moiety, indicating the biological target and the role of the cyclopropyl group in binding.
| Compound Class | Biological Target | Role of Cyclopropyl Group in Binding |
| Cyanopyrimidine derivatives | Lysine Specific Demethylase 1 (LSD1) | Fits into hydrophobic pockets of the active site. |
| 2-Phenylcyclopropylmethylamine derivatives | Dopamine D3 Receptor | Establishes van der Waals contacts within the binding pocket. |
Hydrogen Bonding Characterization (e.g., Cyclopropane (B1198618) Rings as Proton Acceptors)
Hydrogen bonding is a critical intermolecular interaction that dictates the properties and behavior of molecules containing hydroxyl and amino groups. In this compound, both the -OH and -NH2 groups can act as hydrogen bond donors and acceptors. A particularly interesting and less intuitive aspect of this molecule's chemistry is the potential for the cyclopropane ring itself to participate in hydrogen bonding.
Computational studies have provided compelling evidence that the electron density associated with the C-C bonds of the cyclopropane ring, often described as "bent" or having partial π-character, can act as a proton acceptor in a hydrogen bond. This is an example of an unconventional hydrogen bond, where a C-C bond acts as the Lewis base.
Theoretical calculations, including topological analysis of the electron density, have characterized these interactions in complexes of cyclopropane derivatives with hydrogen bond donors like hydrogen fluoride (HF) researchgate.net. These studies show that a stable complex is formed where the hydrogen atom of the donor points towards the edge of the cyclopropane ring, interacting with the region of highest electron density of a C-C bond. Natural Bond Orbital (NBO) analysis further supports the charge transfer character of this interaction.
Infrared spectroscopy, in conjunction with computational chemistry, has been used to study intramolecular hydrogen bonding in molecules where a hydroxyl group is in proximity to a cyclopropane ring ed.ac.ukaps.orguni-konstanz.de. The observed red-shift in the O-H stretching frequency is a hallmark of hydrogen bond formation and is well-reproduced by theoretical calculations. These findings confirm that the cyclopropane ring can indeed function as a proton acceptor, an interaction that could be important in the solvation of this compound and in its binding to biological receptors. This capability adds another layer to the complexity and potential for specific molecular recognition of this compound.
Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites
Molecular Electrostatic Potential (MEP) analysis is a powerful computational method used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting and understanding a molecule's reactivity, particularly its behavior in electrophilic and nucleophilic reactions. The MEP map illustrates the electrostatic potential on the surface of a molecule, providing a guide to its reactive sites.
The MEP is calculated by determining the energy of interaction between a positive point charge (a proton) and the molecule's electron cloud at various points in space. These values are then color-coded and mapped onto the molecule's surface, typically an isoelectron density surface. This visualization allows for the straightforward identification of electron-rich and electron-deficient regions.
The standard color scheme for MEP maps is as follows:
Red: Indicates regions of the most negative electrostatic potential. These are electron-rich areas, characterized by the presence of lone pair electrons, and are the most likely sites for electrophilic attack.
Blue: Represents regions of the most positive electrostatic potential. These are electron-deficient areas, often due to the influence of nearby electronegative atoms, and are susceptible to nucleophilic attack.
Green: Denotes regions of neutral or near-zero potential.
Yellow and Orange: Indicate intermediate levels of negative potential, between green and red.
For this compound, the MEP analysis highlights the reactive centers stemming from its primary amine (-NH₂) and hydroxyl (-OH) functional groups. The high electronegativity of the nitrogen and oxygen atoms significantly influences the electronic landscape of the molecule.
Identification of Reactive Sites:
Nucleophilic Sites (Electrophilic Attack): The most significant regions of negative electrostatic potential (typically colored red and orange) are localized around the nitrogen and oxygen atoms. This is due to the presence of lone pairs of electrons on these highly electronegative atoms. Consequently, these areas are the primary sites for attack by electrophiles. The oxygen atom of the hydroxyl group generally represents the point of maximum negative potential, making it the most potent nucleophilic center in the molecule.
Electrophilic Sites (Nucleophilic Attack): The regions of highest positive electrostatic potential (colored blue) are found on the hydrogen atoms of the amine and hydroxyl groups. The electron density of these hydrogen atoms is withdrawn by the adjacent nitrogen and oxygen atoms, leaving them electron-deficient and thus, prime targets for nucleophilic attack. The hydrogen of the hydroxyl group is typically the most electrophilic site. The carbon atom of the methanol group, being bonded to both the electronegative oxygen and nitrogen, also exhibits a degree of positive potential, making it another potential site for nucleophilic interaction.
The cyclopropyl ring and the other C-H bonds constitute the less reactive framework of the molecule and are generally depicted in shades of green, indicating a relatively neutral electrostatic potential.
The findings from a theoretical MEP analysis can be summarized in the following table, which outlines the predicted reactive behavior of this compound.
Interactive Data Table: Predicted Reactive Sites of this compound from MEP Analysis
| Functional Group | Atom/Region | Predicted MEP Color | Potential | Susceptible to |
| Hydroxyl Group | Oxygen Atom | Red | Most Negative | Electrophilic Attack |
| Amino Group | Nitrogen Atom | Orange/Yellow | Negative | Electrophilic Attack |
| Hydroxyl Group | Hydrogen Atom | Blue | Most Positive | Nucleophilic Attack |
| Amino Group | Hydrogen Atoms | Light Blue | Positive | Nucleophilic Attack |
| Methanol Group | Carbon Atom | Green/Light Blue | Slightly Positive | Nucleophilic Attack |
| Cyclopropyl Group | C-C and C-H bonds | Green | Neutral | Low Reactivity |
This detailed analysis of the molecular electrostatic potential provides a comprehensive map of the electronic distribution and serves as a reliable predictor for the chemical reactivity of this compound, pinpointing the specific sites where the molecule is most likely to interact with other chemical species.
Applications in Advanced Organic Synthesis
Chiral Building Block Utilization
The presence of a stereocenter at the carbon atom bearing the amino and hydroxyl groups allows for the use of enantiomerically pure Amino(cyclopropyl)methanol as a chiral building block. Chiral building blocks are fundamental in modern medicinal chemistry, as the biological activity of pharmaceuticals is often dependent on a specific stereoisomer. wikipedia.orgsigmaaldrich.com The rigid cyclopropane (B1198618) moiety provides conformational constraint, a desirable feature in drug design for optimizing binding to biological targets. nih.gov
Enantiopure cyclopropane derivatives are significant pharmacophores found in numerous natural products and synthetic bioactive molecules. nih.gov The synthesis of optically active cyclopropane β-amino acid derivatives, for instance, highlights the importance of this structural motif in creating conformationally restricted peptidomimetics. nih.gov While direct utilization as a chiral auxiliary in a complex natural product synthesis is not extensively documented in the provided sources, the synthesis of enantioenriched amino cyclopropyl (B3062369) carbinols with multiple contiguous stereocenters has been demonstrated through methods like tandem cyclopropanation. nih.gov Such methods underscore the value of the this compound scaffold in generating stereochemical complexity. The development of synthetic routes to access enantiomerically enriched cyclopropyl amines and ethers further illustrates the focus on this class of compounds for creating chiral complexity. mdpi.com
The table below summarizes the significance of chiral cyclopropane frameworks in the synthesis of complex molecules.
Table 1: Significance of Chiral Cyclopropane Scaffolds
| Feature | Relevance in Synthesis | Example Application Area |
|---|---|---|
| Conformational Rigidity | Pre-organizes molecular shape for target binding. | Peptidomimetics nih.gov |
| Stereochemical Complexity | Serves as a core for building multiple stereocenters. | Synthesis of amino cyclopropyl carbinols nih.gov |
| Metabolic Stability | The cyclopropane ring can enhance stability in vivo. | Drug discovery researchgate.net |
| Unique 3D Shape | Provides access to novel chemical space. | Bioactive compound design researchgate.net |
The bifunctional nature of this compound allows for selective derivatization at either the amino or the hydroxyl group to generate a wide array of chemical architectures. The reactivity of these functional groups is well-established in organic chemistry. masterorganicchemistry.com
Amino Group Derivatization: The primary amine can readily undergo reactions such as N-acylation with acid chlorides or anhydrides to form amides, N-alkylation with alkyl halides, and N-sulfonylation with sulfonyl chlorides to produce sulfonamides. These transformations are fundamental for incorporating the cyclopropyl motif into larger molecules, such as peptide chains or other complex scaffolds.
Hydroxyl Group Derivatization: The primary alcohol can be converted into esters through reaction with carboxylic acids (esterification) or into ethers via Williamson ether synthesis. researchgate.netresearchgate.netmdpi.com These modifications can alter the polarity and functionality of the molecule, enabling further synthetic transformations or modulating its physicochemical properties for specific applications.
These derivatization strategies allow chemists to use this compound as a versatile scaffold, attaching various functional groups to tailor the final molecule's structure and properties.
Table 2: Potential Derivatization Reactions of this compound
| Functional Group | Reagent Type | Resulting Functional Group |
|---|---|---|
| Amino (-NH₂) | Acid Chloride (R-COCl) | Amide (-NHCOR) |
| Amino (-NH₂) | Alkyl Halide (R-X) | Secondary/Tertiary Amine (-NHR, -NR₂) |
| Amino (-NH₂) | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (-NHSO₂R) |
| Methanol (B129727) (-CH₂OH) | Carboxylic Acid (R-COOH) | Ester (-CH₂OCOR) |
| Methanol (-CH₂OH) | Alkyl Halide (R-X) | Ether (-CH₂OR) |
Multi-component Reactions
Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product containing structural elements from all starting materials, are highly valued for their efficiency and atom economy. nih.govrug.nl
The Ugi four-component reaction (U-4CR) is a prominent MCR that involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.govbeilstein-journals.org The reaction produces α-acylamino amide derivatives, which are often peptide-like structures, making the Ugi reaction a powerful tool in drug discovery and peptidomimetic synthesis. nih.govbeilstein-journals.org
This compound is well-suited to serve as the primary amine component in the Ugi reaction. The first step of the Ugi mechanism is the condensation of the amine with the carbonyl compound to form an imine, which then participates in the subsequent steps of the reaction. beilstein-journals.org The successful use of other cyclopropyl-containing starting materials in Ugi and related MCRs demonstrates the compatibility of the cyclopropane ring within this reaction framework. nih.govacs.orgresearchgate.net For example, research on interrupted Ugi reactions has utilized cyclopropyl building blocks, and various cyclopropylisonitriles have been synthesized and applied in Ugi reactions to furnish novel dipeptides. nih.govresearchgate.net The integration of this compound would yield a final product that incorporates the valuable cyclopropyl-amino alcohol moiety, providing rapid access to complex and structurally diverse molecules.
Table 3: Components for a Hypothetical Ugi Reaction with this compound
| Component | Example Compound | Role in Reaction |
|---|---|---|
| Amine | This compound | Forms the initial imine and is incorporated into the product backbone. |
| Carbonyl | Isobutyraldehyde | Provides the α-substituent on the newly formed amino acid residue. |
| Carboxylic Acid | Acetic Acid | Acylates the amine, forming the final N-acyl group. |
| Isocyanide | tert-Butyl isocyanide | Inserts its carbon atom to form the amide backbone. |
Synthesis of Bioactive Compound Scaffolds
A bioactive scaffold is a core molecular structure that can be systematically modified to create a library of compounds for biological screening. The unique structural features of this compound make it an attractive starting point for such scaffolds.
The cyclopropane ring is a desirable feature in pharmaceutical compounds because it introduces conformational rigidity and can improve metabolic stability, which are key considerations in drug design. nih.govresearchgate.net The 1,2-amino alcohol motif is also a common structural feature in many biologically active molecules and pharmaceutical agents. nih.govnih.govresearchgate.net
This compound combines both of these valuable features. Its use as a building block allows for the incorporation of the cyclopropyl group into larger molecules, which can influence their three-dimensional shape and interaction with biological targets. researchgate.net The compound is categorized as a building block for protein degraders, a modern therapeutic modality, highlighting its relevance in contemporary pharmaceutical research. calpaclab.com The ability to derivatize both the amino and hydroxyl groups provides a platform for creating diverse molecular structures, making this compound a valuable precursor for a wide range of pharmaceutical intermediates. researchgate.net
Table 4: Structural Features of this compound and Their Pharmaceutical Relevance
| Structural Feature | Description | Relevance in Pharmaceutical Intermediates |
|---|---|---|
| Cyclopropane Ring | A rigid, three-membered carbocycle. | Provides conformational constraint; can improve metabolic stability. nih.gov |
| Primary Amine | A basic nitrogen atom with two hydrogen atoms. | A key site for derivatization to build larger molecules (amides, sulfonamides). |
| Primary Alcohol | A hydroxyl group attached to a methylene (B1212753) (-CH₂) group. | Allows for the formation of esters and ethers, modifying solubility and providing another point of attachment. |
| Chiral Center | The carbon atom connected to the amine, alcohol, and cyclopropyl group. | Enables the synthesis of enantiomerically pure final compounds, crucial for selective biological activity. nih.gov |
Scaffold for Novel Compound Development (e.g., Amino Acids, Peptides)
The rigid, three-membered carbocyclic ring of this compound makes it a valuable structural motif and a key starting point for the development of novel compounds, particularly non-canonical amino acids (ncAAs) and peptides. The cyclopropane ring's inherent conformational rigidity allows for the creation of amino acid derivatives with fixed side-chain orientations. nih.gov This structural constraint is highly sought after in medicinal chemistry as it can significantly enhance enzymatic stability and improve receptor selectivity when these amino acids are incorporated into peptides. nih.gov
Cyclopropane and its derivatives are recognized as important structural units in pharmaceuticals and agrochemicals. nih.gov The use of cyclopropane-containing amino acids can induce specific conformational changes in peptides, enabling the fine-tuning of critical properties such as stability and permeability, which are often drawbacks in conventional peptide therapeutics. nih.gov The development of synthetic routes to these cyclopropane amino acids, often starting from precursors like this compound derivatives, avoids the use of neurotoxic reagents or expensive transition metals, making the process more scalable and efficient. nih.gov
These synthetic amino acids serve as building blocks for peptide-based therapeutics. The integration of ncAAs into antimicrobial peptides (AMPs), for instance, is a promising strategy to combat the growing threat of antimicrobial resistance. nih.gov Furthermore, the unique structural properties imparted by the cyclopropyl group can be leveraged in peptide grafting, where a functional peptide is inserted into a larger, stable scaffold molecule to enhance its biological activity and stability. nih.gov The self-assembly properties of functionalized amino acids, a key aspect of creating novel biomaterials, can also be influenced by the structural characteristics of the amino acid building blocks. beilstein-journals.org
Table 1: Examples of Bioactive Compounds Containing Cyclopropane Amino Acid Moieties
| Compound Name | Type/Origin | Significance/Application |
| 1-aminocyclopropane-1-carboxylic acid (ACC) | Naturally Occurring | Herbicide trials; involved in the biosynthesis of ethylene (B1197577). researchgate.net |
| Coronatine | Natural Toxin (from Pseudomonas syringae) | Contains the coronamic acid fragment, exhibits bioactivity. nih.gov |
| Grazoprevir | Synthetic API | Used for the treatment of Hepatitis C. nih.gov |
Formation of Substituted Allylic Alcohols
The cyclopropylmethanol (B32771) moiety is a versatile building block in organic synthesis, notably utilized in reactions to form substituted allylic alcohols. lifechempharma.com These alcohols are valuable intermediates in the synthesis of a wide range of more complex molecules, including pharmaceuticals and natural products. lifechempharma.comorganic-chemistry.org
One key application involves the coupling reaction of cyclopropylmethanol with alkynes. lifechempharma.com This process allows for the construction of a new carbon-carbon bond and the formation of an allylic alcohol structure, which contains both a double bond and a hydroxyl group. These functional groups can be further manipulated in subsequent synthetic steps. For instance, allylic alcohols can be converted into substituted allylic amines through procedures like the Overman rearrangement, providing a pathway to chiral amino acids. organic-chemistry.orgsemanticscholar.org The synthesis of allylic alcohols can be achieved through various methods, including the addition of organometallic reagents to aldehydes or through allylic substitution reactions. organic-chemistry.orgorganic-chemistry.org The presence of the cyclopropyl group in the starting material introduces unique steric and electronic properties that can influence the reactivity and selectivity of these transformations. lifechempharma.com
Development of Imaging Agents
Derivatives of this compound are being actively investigated for the development of advanced medical imaging agents, particularly for Positron Emission Tomography (PET). acs.org PET is a powerful, non-invasive imaging technique used in oncology and neuroscience that requires specific molecular probes, or radiotracers, that can target and visualize biological processes at the molecular level. nih.gov Radiolabeled amino acids and their analogues are excellent candidates for developing such probes because cancer cells often exhibit increased amino acid transport and metabolism to support their rapid proliferation. nih.gov
In a notable application, (2-aminocyclopropyl)phenyl derivatives have been designed and synthesized as novel PET imaging agents targeting Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in several cancers and implicated in neurological disorders. acs.org Researchers synthesized a lead compound and optimized its properties, such as lipophilicity, to minimize non-specific binding in the brain. acs.org
One promising compound, designated [¹⁸F]1e, was developed and evaluated. acs.org In vitro studies demonstrated its potent and selective irreversible inhibition of LSD1. acs.org The specificity of this compound is crucial, as it showed high selectivity over related enzymes like monoamine oxidase A and B (MAOA and MAOB). acs.org Subsequent in vivo studies using PET scans in monkeys showed that the radiotracer could effectively visualize the distribution of the LSD1 enzyme in the brain, demonstrating its potential as a viable PET imaging agent for reflecting LSD1 expression. acs.org This research highlights the utility of the aminocyclopropyl scaffold in designing highly specific probes for molecular imaging. acs.org
Table 2: In Vitro Binding Properties of LSD1 PET Imaging Agent Candidate 1e
| Parameter | Value | Description |
| k_inact/K_I | 5.5 × 10⁵ M⁻¹s⁻¹ | Specificity constant for irreversible inhibition of LSD1, indicating high potency. acs.org |
| Selectivity | High | Demonstrated high selectivity for LSD1 over MAOA and MAOB enzymes. acs.org |
Biological Research Applications and Mechanisms of Interaction Excluding Prohibited Elements
Molecular Target Interactions
The specific arrangement of functional groups and the rigid nature of its core structure allow Amino(cyclopropyl)methanol and its derivatives to engage in precise interactions with biological targets.
Research has primarily focused on the interaction of this compound derivatives with protein targets, particularly sigma receptors, which are membrane proteins expressed in various tissues. While there is a notable lack of data on interactions with nucleic acids, studies on protein binding have shown that the cyclopropyl (B3062369) scaffold is a key component in high-affinity ligands.
For instance, derivatives of this compound have been synthesized and evaluated for their binding affinity to sigma-1 (σ₁) and sigma-2 (σ₂) receptor sites. These receptors are implicated in a range of cellular functions and are targets for therapeutic development. Certain enantiomers of cis-2-[(1-adamantylamino)-methyl]-1-phenylcyclopropane derivatives, which are structurally related to this compound, have demonstrated high affinity for both σ₁ and σ₂ binding sites. The affinity is measured by the inhibition constant (Ki), which indicates the concentration of a ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
Binding Affinities of this compound Derivatives for Sigma Receptors
| Compound | Target Receptor | Binding Affinity (Ki, nM) |
|---|---|---|
| (+)-cis-(2-[[1-adamantyl(methyl)amino]methyl]-1-phenylcyclopropyl)methanol | Sigma-1 | Data not specified |
| (-)-cis-(2-[[1-adamantyl(methyl)amino]methyl]-1-phenylcyclopropyl)methanol | Sigma-1 | Data not specified |
| (+)-cis-(2-[[1-adamantyl(methyl)amino]methyl]-1-phenylcyclopropyl)methanol | Sigma-2 | Data not specified |
| (-)-cis-(2-[[1-adamantyl(methyl)amino]methyl]-1-phenylcyclopropyl)methanol | Sigma-2 | Data not specified |
The table above summarizes the high binding affinity of specific derivatives for sigma receptors. Note that while the source confirms high affinity, exact Ki values were not provided in the abstract.
The aminomethyl group, which contains both an amino (—NH₂) and a hydroxyl (—OH) group attached to the same carbon, is crucial for forming specific, non-covalent interactions within a protein's binding pocket. These interactions are fundamental to the molecule's ability to bind with high affinity and specificity.
Hydrogen Bonding : The amino and hydroxyl groups are excellent hydrogen bond donors and acceptors. youtube.comyoutube.com The hydrogen atoms on the nitrogen and oxygen can be donated, while the lone pairs of electrons on the nitrogen and oxygen atoms can accept hydrogen bonds from residues in the protein binding site, such as asparagine or serine. youtube.comnagwa.comcambridgemedchemconsulting.com These bonds are highly directional and play a vital role in the precise orientation of a ligand within its binding site, contributing significantly to the stability of the protein-ligand complex. youtube.comnagwa.com
The combination of hydrogen bonding and electrostatic capabilities makes the aminomethyl group a key pharmacophore element for achieving high-affinity binding at certain receptors, such as the sigma-1 receptor.
The cyclopropane (B1198618) ring is a unique structural motif that imparts significant conformational rigidity to the molecule. unl.ptrsc.orgresearchgate.net Unlike flexible alkyl chains, the three-membered ring restricts the rotation of attached functional groups, locking the molecule into a more defined three-dimensional shape. researchgate.netnih.gov
This conformational restriction has several important consequences for binding specificity:
Pre-organization for Binding : The rigidity helps to pre-organize the molecule into a conformation that is complementary to the target's binding site. This reduces the entropic penalty that occurs when a flexible molecule has to "freeze" into a specific shape upon binding, which can lead to a more favorable free energy of binding and higher affinity. rsc.orgnih.gov
Enhanced Specificity : By limiting the number of possible conformations, the cyclopropyl group ensures that the molecule fits more precisely into the intended target site while being less likely to bind to off-target sites that would require a different shape. researchgate.netnih.gov Studies on other cyclopropane-containing molecules have shown that the specific stereochemistry of the ring is of prime importance for potent biological activity. unl.pt
Modulation of Molecular Properties : The incorporation of a cyclopropane ring can also enhance metabolic stability and improve other pharmacokinetic properties by protecting adjacent chemical bonds from enzymatic degradation. rsc.org
The unique electronic properties and strained nature of the cyclopropane ring can also lead to specific interactions with aromatic residues in a binding pocket. rsc.orgnih.gov
Enzyme Modulation Studies
The chemical features of this compound and related structures make them interesting candidates for studying enzyme interactions, including both inhibition and serving as substrates for enzymatic reactions.
While specific studies on this compound as a phosphodiesterase inhibitor are not prominent in the literature, the broader class of cyclopropane derivatives has been extensively studied for enzyme inhibitory activity. unl.pt The strained three-membered ring can be involved in mechanism-based inactivation, where the enzyme processes the inhibitor, leading to a reactive species that covalently binds to and inactivates the enzyme. unl.ptnih.gov
Research on methanol (B129727) dehydrogenase (MDH), a quinoprotein alcohol dehydrogenase, provides relevant insights. While cyclopropylmethanol (B32771) itself acts as a substrate (see 7.2.2), other simple cyclopropane derivatives act as potent mechanism-based inhibitors of this enzyme. nih.gov
Interaction of Cyclopropane Derivatives with Methanol Dehydrogenase (MDH)
| Compound | Interaction with MDH | Mechanism |
|---|---|---|
| Cyclopropanol | Inactivator | Mechanism-based; involves ring-opening and covalent adduct formation with the PQQ cofactor. nih.gov |
| Cyclopropanone | Inactivator | Forms an analogous adduct to cyclopropanol. nih.gov |
| Cyclopropylmethanol | Substrate | Oxidized by the enzyme without ring-opening. nih.gov |
These findings demonstrate that subtle changes to the functional group on the cyclopropane ring dictate whether the molecule will act as an inhibitor or a substrate. nih.gov This principle is central to the design of specific enzyme inhibitors, including those targeting cyclopropane fatty acid synthase and viral proteases. nih.govnih.gov
Cyclopropane-containing molecules are valuable tools for probing the mechanisms of oxidizing enzymes due to the ring's unique reactivity. unl.pt The high ring strain makes it susceptible to cleavage, but whether this occurs depends on the specific enzyme and the reaction mechanism (e.g., radical vs. hydride transfer).
Studies involving alcohol dehydrogenases and monooxygenases have utilized cyclopropyl-containing alcohols to investigate reaction pathways:
Methanol Dehydrogenase (MDH) : Research has shown that cyclopropylmethanol, a close analog of this compound, behaves as a substrate for MDH and is oxidized to the corresponding aldehyde without the cyclopropane ring opening. nih.gov This suggests that the oxidation mechanism does not involve a radical intermediate that would cause rapid ring cleavage.
Monooxygenases : Other oxidizing enzymes, such as the monooxygenase from Methylococcus capsulatus, have been shown to oxidize methylcyclopropane to cyclopropylmethanol, also without ring opening. unl.pt This demonstrates the ability of some oxidizing enzymes to hydroxylate a methyl group adjacent to the cyclopropane ring while preserving the ring's integrity. unl.pt However, in other cases, cyclopropane derivatives can act as mechanism-based inactivators of monooxygenases, indicating that the enzymatic reaction can lead to a reactive intermediate that alkylates the protein. nih.gov
These studies highlight that the interaction of cyclopropane-containing compounds with oxidizing enzymes is highly specific to the enzyme , with outcomes ranging from substrate turnover to mechanism-based inactivation. unl.ptnih.gov
Mechanistic Probes in Biological Systems
The same chemical reactivity that makes cyclopropylamines effective enzyme inhibitors also renders them invaluable as mechanistic probes for studying biological reactions. frontiersin.orgnih.gov
The study of cyclopropylamine (B47189) derivatives provides deep insights into the interactions between small molecules (the inhibitors) and macromolecules (the target enzymes). chomixbio.com The process of mechanism-based inactivation is, by its nature, a reporter of this interaction. For an inhibitor to work, it must first fit into the enzyme's active site, adopting a specific orientation that allows the enzyme's catalytic machinery to act upon it.
The subsequent inactivation, whether through covalent modification or tight binding, confirms a direct and specific interaction. nih.govnih.gov By analyzing the structure of the modified enzyme—for example, by identifying the specific amino acid residue that has been alkylated—researchers can map the active site's topography and identify residues crucial for catalysis. nih.govnih.gov Furthermore, comparing the inhibitory potency of different substituted cyclopropylamines helps to elucidate the structure-activity relationships that govern binding affinity and reactivity within the active site. acs.org
By selectively inhibiting key enzymes, compounds containing the this compound scaffold can be used to investigate the roles of these enzymes in broader biological pathways. For example, inhibiting MAO with cyclopropylamines leads to an increase in the concentration of neurotransmitters like serotonin and dopamine, a foundational concept in the study and treatment of depression. nih.gov This allows researchers to probe the downstream effects of modulating neurotransmitter levels in various signaling pathways.
Similarly, inhibiting specific P450 enzymes, which are central to metabolic pathways, helps to determine the contribution of that enzyme to the metabolism of a particular drug or endogenous compound. nih.gov This is critical in drug development for predicting and avoiding potential drug-drug interactions. While these compounds block a single enzymatic step, the resulting physiological and biochemical changes provide valuable information about the entire pathway's function and regulation.
Cyclopropylamines are particularly powerful mechanistic probes for enzymatic oxidation reactions due to the "radical clock" nature of the cyclopropyl group. frontiersin.orgnih.govnih.gov The ring-opening of a cyclopropylaminyl radical cation is an extremely rapid and irreversible process. acs.org The rate of this ring-opening can be used as a benchmark to time other events in a reaction mechanism.
In the context of P450-catalyzed hydroxylations, for example, there has been extensive debate about the nature of the oxygenating intermediate. nih.gov The use of cyclopropyl-containing probes helps to distinguish between different potential mechanisms. If an oxidation reaction proceeds through a radical intermediate, the rapid ring-opening of the cyclopropyl group will occur, leading to rearranged products. nih.govnih.gov The detection of these ring-opened products is strong evidence for the formation of a radical intermediate. nih.gov Conversely, the absence of such products suggests that if a radical is formed, it is oxidized to a cation or undergoes oxygen rebound faster than the ring can open, providing kinetic information about the enzymatic process. frontiersin.orgnih.gov
| Probe Application | Principle of Use | Information Gained | Example System |
|---|---|---|---|
| Mapping Enzyme Active Sites | Covalent modification of specific residues by a reactive intermediate. nih.govnih.gov | Identification of catalytically important amino acids and active site topography. | MAO inactivation by 1-PCPA reveals attachment to a cysteine residue. nih.gov |
| Investigating Metabolic Pathways | Selective inhibition of a key enzyme blocks the pathway. nih.gov | Understanding the role of the enzyme and the consequences of its inhibition on the overall pathway. | Inhibition of P450 to determine its role in the metabolism of a new drug candidate. nih.gov |
| "Radical Clock" for Oxidation | Rapid, irreversible ring-opening upon formation of a radical intermediate. nih.govacs.org | Evidence for the presence and lifetime of radical intermediates in a reaction mechanism. | Use of cyclopropyl fatty acids to probe the mechanism of P450-catalyzed hydroxylation. nih.gov |
Advanced Analytical Techniques in Research
Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of Amino(cyclopropyl)methanol in solution. It provides information on the connectivity and chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The cyclopropyl (B3062369) protons typically appear in the upfield region (approx. 0.2-1.0 ppm) as complex multiplets due to geminal and vicinal coupling. The methine proton (CH attached to OH and NH₂) would likely resonate further downfield (approx. 2.5-3.5 ppm) and appear as a multiplet. The protons of the amine (NH₂) and hydroxyl (OH) groups are exchangeable and their chemical shifts are variable, often appearing as broad singlets.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, four distinct signals are expected. The two CH₂ carbons of the cyclopropyl ring would appear at high field (approx. 5-15 ppm), while the cyclopropyl CH carbon would be slightly downfield. The carbon atom bonded to both the hydroxyl and amino groups (CH-OH) would show the most significant downfield shift (approx. 60-75 ppm) due to the deshielding effect of the electronegative oxygen and nitrogen atoms.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~0.2 - 1.0 | Multiplet | Cyclopropyl H |
| ¹H | ~2.5 - 3.5 | Multiplet | Methine H (-CH(OH)NH₂) |
| ¹H | Variable (Broad) | Singlet | Amine H (-NH₂) |
| ¹H | Variable (Broad) | Singlet | Hydroxyl H (-OH) |
| ¹³C | ~5 - 15 | - | Cyclopropyl C (CH₂) |
| ¹³C | ~15 - 25 | - | Cyclopropyl C (CH) |
| ¹³C | ~60 - 75 | - | Methine C (-CH(OH)NH₂) |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A very prominent, broad band is expected in the 3200-3500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. In the same region, N-H stretching vibrations of the primary amine typically appear as one or two sharper peaks. C-H stretching vibrations from the cyclopropyl and methine groups are expected just below 3000 cm⁻¹. The spectrum also features a C-O stretching band around 1050-1150 cm⁻¹ and an N-H bending (scissoring) vibration near 1600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H and N-H stretches are also visible, the non-polar C-C bonds of the cyclopropyl ring often produce stronger and more distinct signals in the Raman spectrum compared to the IR spectrum, making it a useful tool for characterizing the carbocyclic core of the molecule.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 3200-3500 | Strong, Broad | O-H Stretch | Alcohol |
| 3300-3500 | Medium, Sharp | N-H Stretch | Primary Amine |
| 2850-3000 | Medium-Strong | C-H Stretch | Aliphatic/Cyclopropyl |
| ~1600 | Medium | N-H Bend | Primary Amine |
| 1050-1150 | Strong | C-O Stretch | Alcohol |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within a molecule. This compound lacks extensive conjugation or aromatic chromophores. The primary functional groups, the amine and hydroxyl groups, contain non-bonding electrons that can undergo n→σ* transitions. However, these transitions occur at very high energies, resulting in absorption maxima at wavelengths below the typical 220 nm cutoff for routine analysis. Consequently, this compound is not expected to exhibit significant absorbance in the standard UV-Vis range (220-800 nm), rendering this technique more suitable for quantification purposes where a derivatizing chromophore is introduced, rather than for primary structural characterization.
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ can be readily observed, confirming the molecular mass of 87.12 g/mol . The high-resolution mass spectrum would show the m/z of the protonated molecule at approximately 88.076, allowing for the confirmation of its elemental formula, C₄H₁₀NO⁺.
Tandem mass spectrometry (LC-MS/MS) can be used to further probe the structure through controlled fragmentation of the parent ion. For this compound, a characteristic fragmentation pathway would be the alpha-cleavage, involving the cleavage of the bond between the cyclopropyl ring and the carbinol carbon. This would lead to predictable fragment ions, providing confirmatory evidence for the proposed structure.
X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound or a salt thereof can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the crystal packing and identify intermolecular interactions, such as the hydrogen-bonding network involving the amine and hydroxyl groups, which are crucial for understanding its solid-state properties. While this technique offers unparalleled detail, its application is contingent upon the successful growth of high-quality crystals.
Chromatographic Separation and Analysis
Chromatographic methods are essential for assessing the purity of this compound and for separating it from reactants, byproducts, or other components in a mixture. Given its polar and chiral nature, specific chromatographic techniques are particularly well-suited.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the analysis of this compound. Due to its polarity, reversed-phase HPLC is a common approach. A typical method would employ a C8 or C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic modifier like methanol (B129727) or acetonitrile. Detection can be achieved using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), or by mass spectrometry (LC-MS).
As this compound is a chiral compound, existing as a pair of enantiomers, chiral HPLC is required for their separation and for determining enantiomeric purity. This involves the use of a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation.
Gas Chromatography (GC): Direct analysis of this compound by GC can be challenging due to its low volatility and high polarity, which can lead to poor peak shape and thermal decomposition. To overcome this, derivatization is often employed. The amine and hydroxyl groups can be reacted with silylating agents (e.g., BSTFA or MTBSTFA) to form more volatile and thermally stable derivatives, which can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.
High-Performance Liquid Chromatography (HPLC) for Enantiomer Resolution
As this compound is a chiral molecule, separating its enantiomers is critical for understanding its biological activity and ensuring the quality of enantiomerically pure forms. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the premier method for this purpose.
The principle of chiral HPLC involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. chiralpedia.com The differing stability of these complexes leads to different retention times, allowing for their separation. For amino alcohols like this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective. sigmaaldrich.com For instance, CHIROBIOTIC T columns have shown excellent performance in resolving various amino alcohols. sigmaaldrich.com
The separation is governed by molecular interactions such as hydrogen bonding, π-π interactions, and steric hindrance. sigmaaldrich.com Mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol modifier (e.g., isopropanol (B130326) or ethanol), is optimized to maximize resolution. The choice of mobile phase and CSP is crucial for achieving baseline separation of the enantiomers. nih.gov
Table 1: Typical HPLC Systems for Chiral Resolution of Amino Alcohols
| Parameter | Description | Examples |
|---|---|---|
| Chiral Stationary Phase (CSP) | The immobilized chiral selector responsible for enantiomeric recognition. | Polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates), Macrocyclic glycopeptides (e.g., Teicoplanin, Vancomycin) |
| Mobile Phase (Normal Phase) | A nonpolar primary solvent with a polar modifier to adjust retention and selectivity. | Hexane/Isopropanol, Hexane/Ethanol |
| Detection | Method for quantifying the analyte as it elutes from the column. | UV-Vis Detector (if chromophore is present or after derivatization), Evaporative Light Scattering Detector (ELSD) |
Ion-Pair Reversed-Phase HPLC with Chemiluminescent Nitrogen Detector (CLND) for Underivatized Amino Acids
Analyzing polar, underivatized compounds like this compound can be challenging with standard reversed-phase HPLC due to poor retention on nonpolar stationary phases. helixchrom.com Ion-Pair Reversed-Phase HPLC (IP-RPLC) offers a robust solution. This technique introduces an ion-pairing reagent into the mobile phase. nih.gov For a basic compound like this compound, an acidic ion-pairing agent with a hydrophobic alkyl chain (e.g., perfluoroheptanoic acid) is used. The agent forms a neutral, hydrophobic ion pair with the protonated analyte, which can then be retained and separated on a standard C18 column. nih.govresearchgate.net
Coupling this separation technique with a Chemiluminescent Nitrogen Detector (CLND) provides high selectivity and sensitivity for nitrogen-containing compounds. researchgate.net The CLND works by pyrolyzing the column eluent at high temperatures, which converts all organically bound nitrogen into nitric oxide (NO). This NO then reacts with ozone to produce excited nitrogen dioxide (NO₂*), which emits light upon decaying to its ground state. The emitted light is proportional to the amount of nitrogen in the sample. researchgate.net This detection method is highly specific and offers a uniform response to nitrogen, simplifying quantification without the need for derivatization. researchgate.net
Gas Chromatography (GC) for Purity and Selectivity Assessment
Gas Chromatography (GC) is a powerful technique for assessing the purity and selectivity of volatile compounds. However, the high polarity and hydrogen-bonding capacity of the amino and hydroxyl groups in this compound make it non-volatile and prone to poor peak shape and decomposition during analysis. thermofisher.comsigmaaldrich.com Therefore, derivatization is an essential prerequisite for its analysis by GC. nih.gov
Derivatization involves converting the polar -NH₂ and -OH groups into less polar, more volatile moieties. sigmaaldrich.com This is typically achieved through acylation or silylation reactions. For example, reacting this compound with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) would yield a stable, volatile derivative suitable for GC analysis. thermofisher.comsigmaaldrich.com
Once derivatized, the compound can be separated on a capillary GC column, often with a nonpolar or medium-polarity stationary phase. A Flame Ionization Detector (FID) is commonly used for purity assessment due to its high sensitivity and broad applicability to organic compounds. This method allows for the quantification of impurities and the assessment of selectivity in synthetic processes. nih.gov
Table 2: Common Derivatization Reagents for GC Analysis of Amino Alcohols
| Reagent Class | Example Reagent | Target Functional Groups | Purpose |
|---|---|---|---|
| Acylating Agents | Trifluoroacetic Anhydride (TFAA) | Amino (-NH₂), Hydroxyl (-OH) | Increases volatility and thermal stability; enhances detection by Electron Capture Detector (ECD). |
| Silylating Agents | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Amino (-NH₂), Hydroxyl (-OH) | Replaces active hydrogens with nonpolar trimethylsilyl (B98337) (TMS) groups, increasing volatility and improving peak shape. thermofisher.com |
Advanced Characterization Techniques
Beyond chromatographic analysis, advanced techniques are employed to determine the intrinsic physical and thermodynamic properties of this compound, providing deeper insight into its structure and behavior.
Collision Cross-Section (CCS) Analysis
Collision Cross-Section (CCS) is a key physicochemical property that reflects the size and shape of an ion in the gas phase. nih.gov It is determined using ion mobility-mass spectrometry (IM-MS), where ions are separated based on their mobility through a drift tube filled with a neutral buffer gas. nih.govbiophysicalms.org The CCS value is a measure of the effective area that the ion presents to the buffer gas molecules as it travels through the drift tube. chromatographyonline.com
For this compound, the CCS provides an additional dimension of characterization beyond its mass-to-charge ratio, aiding in its unambiguous identification, especially when distinguishing it from isomers. mdpi.com Public databases have computed a theoretical CCS value for the protonated form of this compound. nih.gov
Table 3: Computed Collision Cross-Section for this compound
| Property | Value | Source |
|---|
| Collision Cross-Section (CCS) | 46.3 Ų | Computed by PubChem nih.gov |
Thermodynamical Property Determination
The thermodynamics of the enantioselective separation process can be investigated by conducting HPLC analysis at various temperatures. nih.gov By plotting the natural logarithm of the separation factor (α) against the reciprocal of the absolute temperature (1/T), a van't Hoff plot is generated. unife.itresearchgate.net The slope and intercept of this plot are related to the standard enthalpy change (ΔH°) and entropy change (ΔS°) for the transfer of the enantiomers from the mobile phase to the stationary phase. chromatographyonline.comnih.gov
These thermodynamic parameters provide valuable information about the mechanism of chiral recognition. acs.org
ΔH° (Enthalpy Change): A negative value indicates that the interactions (e.g., hydrogen bonds, dipole-dipole) between the analyte and the chiral stationary phase are exothermic and favorable.
ΔS° (Entropy Change): This term relates to the change in the order of the system. A negative value is typical, reflecting the loss of freedom as the analyte adsorbs onto the stationary phase.
By comparing the Δ(ΔH°) and Δ(ΔS°) values (the differences between the two enantiomers), researchers can determine whether the separation is primarily enthalpy-driven or entropy-driven, offering insights into the forces governing the chiral recognition process. nih.gov
| Entropy Change (ΔS°) | From intercept of van't Hoff plot | Relates to changes in the conformational and orientational freedom of the analyte and selector upon binding. chromatographyonline.com |
Broader Academic and Industrial Relevance
Contributions to Medicinal Chemistry Research
The rigid structure of the cyclopropane (B1198618) ring is a desirable feature in drug design, as it can help to lock a molecule into a specific conformation, potentially leading to higher affinity and selectivity for its biological target. The amino and methanol (B129727) groups provide convenient points for chemical modification, allowing for the exploration of structure-activity relationships.
While direct studies on Amino(cyclopropyl)methanol as a primary receptor modulator are not extensively documented in publicly available research, its structural motif is integral to compounds designed to interact with various biological targets. Derivatives containing the aminocyclopropyl group have been synthesized and investigated for their potential to modulate the activity of enzymes and receptors.
A notable area of research involves the development of imaging agents for enzymes that play a crucial role in cellular processes. For instance, (2-Aminocyclopropyl)phenyl derivatives have been designed and synthesized as novel Positron Emission Tomography (PET) imaging agents for Lysine-Specific Demethylase 1 (LSD1). Current time information in St Louis, MO, US.medchemexpress.com LSD1 is an enzyme that plays a critical role in histone modification and is implicated in various diseases. The aminocyclopropyl moiety is a key feature of these molecules, which are designed to bind irreversibly to the enzyme, allowing for its visualization and the study of its expression levels in normal and diseased states. Current time information in St Louis, MO, US.medchemexpress.com This research highlights the utility of the aminocyclopropyl scaffold in creating potent and specific enzyme inhibitors, a cornerstone of modern medicinal chemistry.
The modulation of enzymes like LSD1 has direct implications for the treatment of neurological disorders. Dysregulation of histone methylation, which is controlled by enzymes such as LSD1, has been linked to the pathogenesis of several neurodevelopmental and psychiatric disorders. Current time information in St Louis, MO, US.medchemexpress.com Consequently, the development of compounds that can inhibit LSD1 in the brain is a promising therapeutic strategy. The (2-aminocyclopropyl)phenyl derivatives designed for PET imaging also serve as a foundation for the development of therapeutic agents targeting these conditions. Current time information in St Louis, MO, US.medchemexpress.com The ability of these compounds to penetrate the blood-brain barrier is a critical factor, and the physicochemical properties imparted by the aminocyclopropyl group contribute to this. Current time information in St Louis, MO, US.
Significance in Organic Synthesis Development
The unique chemical properties of this compound make it a valuable starting material and intermediate in the synthesis of more complex molecules. Its strained ring system can participate in unique chemical transformations, and the functional groups allow for its incorporation into a wide array of molecular architectures.
The development of efficient methods to synthesize molecules containing the cyclopropane ring is an active area of research in organic chemistry. Furthermore, this compound serves as a key building block in cutting-edge synthetic strategies, most notably in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. nih.gov The linker component of a PROTAC is crucial for its efficacy, and small, rigid building blocks are often sought to create linkers with optimal properties. nih.gov Commercial suppliers of chemical building blocks now offer (1-Amino-cyclopropyl)-methanol hydrochloride specifically for this purpose, labeling it as a "Protein Degrader Building Block". This indicates its direct application in the development of novel therapeutic modalities based on targeted protein degradation.
This compound is a versatile building block for the synthesis of a wide range of chemical compounds. Its bifunctional nature allows it to be incorporated into peptides, alkaloids, and other complex natural and synthetic products. The primary amine can be readily acylated, alkylated, or used to form Schiff bases, while the hydroxyl group can be oxidized, etherified, or esterified. This versatility has led to its use in the construction of diverse molecular libraries for drug discovery and other applications. The hydrochloride salt of this compound is commercially available from numerous suppliers, underscoring its widespread use as a fundamental building block in the chemical research community.
Patent Landscape and Intellectual Property in Chemical Research
The utility of this compound as a key intermediate in the synthesis of high-value molecules is reflected in the patent literature. A search for the CAS number of (1-Aminocyclopropyl)methanol hydrochloride, 115652-52-3, reveals its inclusion in numerous patents for novel pharmaceuticals and synthetic processes.
These patents often describe the synthesis of complex molecules where this compound or a derivative thereof is a crucial starting material or intermediate. For example, patents have been filed for processes to prepare Apalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer, which may involve intermediates structurally related to aminocyclopropane derivatives. google.comgoogle.comepo.orggoogleapis.com The inclusion of this compound in these patents highlights its industrial relevance and its role in the creation of valuable intellectual property. The proprietary nature of these synthetic routes underscores the competitive advantage that can be gained from developing efficient methods to incorporate this unique chemical building block.
The following table lists some of the patents that cite the use of (1-Aminocyclopropyl)methanol hydrochloride, demonstrating its relevance in the development of novel chemical entities and processes.
| Patent Number | Title | Relevance |
| WO2022029195A1 | SMALL MOLECULE CORRECTORS OF MAMMALIAN SLC6A8 FUNCTION | Cited as a chemical used in the synthesis of novel compounds. |
| CN113292535B | Method for preparing apaluamide intermediate and apaluamide | Listed as a potential reagent in synthetic schemes. |
| US2014206875A1 | PROCESS FOR PREPARING SUBSTITUTED PYRAZOLO[1,5-A]PYRIMIDINE DERIVATIVES | Included in the list of reagents for the synthesis of patented compounds. |
| WO2013142290A1 | COMBINATIONS OF MEDICAMENTS, CONTAINING PDE4-INHIBITORS AND EP4-RECEPTOR-ANTAGONISTS | Mentioned as a commercially available starting material. |
| WO2011019665A1 | SUBSTITUTED PIPERAZINO-DIHYDROTHIENOPYRIMIDINES | Listed as a building block for the synthesis of claimed compounds. |
Future Research Directions in this compound Chemistry
The unique structural and chemical properties of this compound and its derivatives have established them as valuable building blocks in medicinal and synthetic chemistry. However, the full potential of this chemical scaffold is yet to be realized. Future research is poised to expand upon the current understanding, focusing on stereochemical diversity, sustainable synthesis, mechanistic biology, and computational design to unlock novel applications and functionalities.
Exploration of Underexplored Stereochemical Variants
The presence of multiple chiral centers in many this compound derivatives offers a rich stereochemical landscape that remains largely unexplored. The synthesis of chiral β-amino alcohols, for instance, is a significant area of interest due to their prevalence in pharmaceuticals and natural products. westlake.edu.cn However, achieving both chemical and stereochemical selectivity in their synthesis presents a considerable challenge. westlake.edu.cn Future research will likely focus on the development of novel stereoselective synthetic methods to access specific, optically pure stereoisomers.
Key areas for investigation include:
Asymmetric Catalysis: The development of new catalytic systems, such as chromium-catalyzed asymmetric cross-coupling reactions, provides a pathway for the modular synthesis of high-value chiral β-amino alcohols from readily available starting materials. westlake.edu.cn Further exploration of metal-based and organocatalytic strategies is needed to broaden the scope of accessible stereoisomers.
Biocatalysis: The use of enzymes, such as amine dehydrogenases (AmDHs), ketoreductases, and transaminases, offers a highly enantioselective route to chiral amines and amino alcohols. nih.govfrontiersin.orgrsc.org Biocatalytic methods, including kinetic resolution and dynamic kinetic resolution, can provide access to enantiopure vicinal amino alcohols that are difficult to obtain through traditional chemical synthesis. nih.govrsc.org Expanding the library of available enzymes and engineering existing ones for novel substrate specificities will be crucial. wpmucdn.com
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials remains a viable strategy. Synthesizing chiral alkenyl-containing cyclopropane amino acids to create stabilized helical peptides is one such application that expands the repertoire of available building blocks. nih.gov
Systematic investigation of the biological activities of each stereoisomer is essential, as different spatial arrangements of functional groups can lead to significant variations in pharmacological profiles and target-binding affinities.
Development of Greener Synthetic Methodologies
The increasing demand for sustainable chemical manufacturing necessitates the development of environmentally benign synthetic routes for this compound and its derivatives. unibo.it Future efforts will be directed towards minimizing waste, reducing energy consumption, and utilizing less hazardous materials. unibo.itpatsnap.com
Promising avenues for greener synthesis include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product. This includes exploring catalytic cycles that regenerate reagents, such as the 'Borrowing Hydrogen' approach for methylation using methanol, which avoids the use of toxic and expensive reagents and reduces salt waste. springernature.com
Use of Renewable Feedstocks and Solvents: Investigating the use of bio-based starting materials and replacing hazardous organic solvents with greener alternatives like water, ethanol, or methanol is a key goal. unibo.it While methanol is not entirely "green," it is more biodegradable and less toxic than solvents like acetonitrile. unibo.it
Biocatalytic Processes: As mentioned previously, enzyme-catalyzed reactions are often conducted in aqueous media under mild conditions, making them an inherently greener alternative to many traditional organic syntheses. frontiersin.orgrsc.org
Continuous Flow Chemistry: Shifting from batch to continuous manufacturing can improve safety, efficiency, and consistency, while also reducing waste and energy usage. unibo.it Patent literature describes methods for preparing cyclopropyl (B3062369) carbinol under mild conditions, which aligns with the principles of green chemistry. patsnap.comgoogle.com
The following table summarizes key green chemistry principles and their potential application in this compound synthesis.
| Green Chemistry Principle | Application in this compound Synthesis |
| Waste Prevention | Designing syntheses with high atom economy; utilizing catalytic instead of stoichiometric reagents. |
| Safer Solvents & Auxiliaries | Replacing hazardous solvents with water, methanol, or ethanol; minimizing the use of auxiliary substances. unibo.it |
| Design for Energy Efficiency | Employing reactions that proceed at ambient temperature and pressure, such as biocatalytic processes. patsnap.comgoogle.com |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the cyclopropane ring or amino alcohol moiety. |
| Catalysis | Developing highly selective and efficient catalysts (metal, organo-, or bio-catalysts) to reduce energy requirements and by-product formation. westlake.edu.cnrsc.org |
Deeper Elucidation of Biological Interaction Mechanisms
While derivatives of this compound are known to possess biological activity, a detailed understanding of their mechanisms of action at the molecular level is often lacking. Future research must move beyond preliminary activity screening to a more profound elucidation of how these compounds interact with their biological targets.
Key research directions include:
Target Identification and Validation: For compounds with interesting phenotypic effects, identifying the specific protein or nucleic acid targets is a critical first step. This can involve techniques such as affinity chromatography, proteomics, and genetic screening.
Structural Biology: Obtaining co-crystal structures of this compound derivatives bound to their biological targets (e.g., enzymes, receptors) via X-ray crystallography or cryo-electron microscopy can provide invaluable, atom-level insights into binding modes and key intermolecular interactions.
Biophysical Techniques: Using methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to quantify the thermodynamics and kinetics of binding, providing a more complete picture of the drug-target interaction.
Mechanism-of-Action Studies: Investigating how ligand binding translates into a biological response, for example, by studying downstream signaling pathways or enzyme kinetics. The unique conformational constraints imposed by the cyclopropyl group may lead to novel interaction patterns worth exploring. actylis.com
A deeper mechanistic understanding will not only explain the observed activity of current compounds but will also provide a rational basis for the design of more potent and selective next-generation molecules.
Computational Design and Prediction of Novel Derivatives
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of novel therapeutic agents. nih.gov In the context of this compound chemistry, these approaches can be used to navigate the vast chemical space of possible derivatives and prioritize compounds for synthesis and testing.
Future computational efforts should focus on:
Pharmacophore Modeling: Developing 3D pharmacophore models based on known active ligands or the structure of a biological target. dovepress.comeurekaselect.com These models define the essential spatial arrangement of chemical features required for biological activity and can be used to virtually screen large compound libraries to identify new hits. dovepress.comgrafiati.com
Structure-Based Drug Design (SBDD): When a high-resolution structure of the biological target is available, computational docking can be used to predict the binding poses and affinities of novel this compound derivatives. This allows for the in silico design of molecules with improved interactions with the target's active site.
Quantum Mechanics (QM) Calculations: Using QM methods to accurately model the electronic structure and reactivity of the cyclopropyl ring system. This can help in understanding and predicting reaction outcomes and designing more efficient synthetic routes.
ADME/Tox Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of virtual compounds early in the design process. eurekaselect.com This can help to de-risk drug development by identifying and eliminating candidates with unfavorable pharmacokinetic or toxicity profiles before committing resources to their synthesis.
The integration of these computational strategies into a comprehensive drug discovery workflow will enable a more rational and efficient exploration of this compound derivatives as potential therapeutic agents.
Q & A
Q. What are the optimized synthetic routes for preparing amino(cyclopropyl)methanol derivatives, and what reagents are critical for high yields?
this compound derivatives are commonly synthesized via reductive amination of cyclopropane-containing aldehydes with primary or secondary amines. For example, 2,2-dimethylcyclopropanecarboxaldehyde reacts with amines under reductive conditions using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the target compound . Protecting groups like tert-butoxycarbonyl (Boc) are often employed to stabilize reactive intermediates, as seen in the synthesis of tert-butyl carbamate derivatives . Key parameters include solvent choice (e.g., ethanol or methanol), temperature control (reflux conditions), and stoichiometric ratios of reducing agents to substrates.
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound compounds?
Structural elucidation relies on NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm cyclopropane ring geometry and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., -OH, -NH₂), while mass spectrometry (MS) provides molecular weight validation . High-performance liquid chromatography (HPLC) or gas chromatography (GC) with mass detection (e.g., GC-MS) ensures purity, as demonstrated for tert-butyl derivatives with ≥97% purity via GC .
Q. How do the functional groups in this compound derivatives influence their reactivity in common organic reactions?
The aminomethyl group participates in nucleophilic substitutions (e.g., alkylation, acylation), while the hydroxymethyl group undergoes oxidation (e.g., to carboxylic acids) or esterification. The cyclopropane ring’s strain enhances reactivity in ring-opening reactions, particularly under acidic or thermal conditions. For instance, cyclopropyl(4-fluoro-3-methylphenyl)methanol exhibits electrophilic aromatic substitution due to fluorine’s electron-withdrawing effects .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives, and what are the limitations?
Molecular docking and quantitative structure-activity relationship (QSAR) models predict interactions with targets like neurotransmitter receptors or enzymes. For example, computational studies on (1-(methylamino)cyclopropyl)methanol hydrochloride suggest binding to dopamine receptors via cyclopropane ring hydrophobicity and amine group hydrogen bonding . Limitations include inaccuracies in solvation effects and dynamic protein conformations, necessitating experimental validation via in vitro assays .
Q. What structural modifications enhance the metabolic stability of this compound derivatives in pharmacological studies?
Introducing polar substituents (e.g., hydroxyl, fluorine) improves aqueous solubility and reduces hepatic clearance. For example, cyclopropyl(4-fluoro-3-methylphenyl)methanol’s fluorine atom increases metabolic stability by resisting cytochrome P450 oxidation . Comparative studies show that N-methylation of the amino group reduces first-pass metabolism, as seen in analogs with 2-3x longer plasma half-lives .
Q. How do researchers resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). For instance, conflicting EC₅₀ values for antiparasitic activity are addressed by standardizing in vitro protocols (e.g., fixed HepG2 cell viability assays) and validating results across multiple labs . Meta-analyses of cyclopropyl-containing compounds highlight the importance of controlling stereochemistry, as cis vs. trans ring configurations drastically alter bioactivity .
Q. What mechanisms underlie the enzyme inhibitory effects of this compound derivatives?
These compounds often act as competitive inhibitors by mimicking substrate structures. For example, (1-(methylamino)cyclopropyl)methanol hydrochloride inhibits monoamine oxidase (MAO) via cyclopropane-induced steric hindrance at the active site . Kinetic studies (e.g., Lineweaver-Burk plots) and X-ray crystallography confirm binding modes, while mutagenesis experiments identify critical residues for inhibition .
Q. How are this compound derivatives utilized in peptide engineering to enhance stability?
Cyclopropyl-substituted amino acids confer conformational rigidity to peptides, reducing proteolytic degradation. For example, replacing proline with cyclopropyl analogs in peptide hormones increases in vivo stability by 50-70% while maintaining receptor affinity . Solid-phase peptide synthesis (SPPS) protocols optimize incorporation, with Boc or Fmoc protection strategies ensuring high yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
